Product packaging for 2-Thiazolamine, 5-ethoxy-(Cat. No.:)

2-Thiazolamine, 5-ethoxy-

Cat. No.: B15223900
M. Wt: 144.20 g/mol
InChI Key: ODGMKRGJXAPFHT-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-ethoxy- is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolamine, 5-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 5-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2OS B15223900 2-Thiazolamine, 5-ethoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

5-ethoxy-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7)

InChI Key

ODGMKRGJXAPFHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(S1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Aminothiazoles, with a Focus on 5-Ethoxy Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science. It is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group at the 2-position. This scaffold is a key component in a wide array of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The electronic properties of the ring and the reactivity of the amino group make it a versatile building block for drug development.

Physicochemical Properties

Quantitative data for the parent compound, 2-aminothiazole, is provided below as a baseline. The introduction of a 5-ethoxy group is expected to increase the molecular weight and likely influence properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of 2-Aminothiazole and Related Compounds

Property2-Aminothiazole5-Ethoxythiazole5-Ethoxy-2-methyl-1,3-thiazole
IUPAC Name 1,3-thiazol-2-amine[4]5-Ethoxythiazole[5][6]5-ethoxy-2-methyl-1,3-thiazole[7]
CAS Number 96-50-4[4][8]25115-63-3[5][6]Not Available[7]
Molecular Formula C₃H₄N₂S[4][8]C₅H₇NOS[5][6]C₆H₉NOS[7]
Molecular Weight 100.14 g/mol [4][8]129.18 g/mol [5][6]143.21 g/mol [7]
Melting Point 86 to 89 °C[8]Not AvailableNot Available[7]
Boiling Point 117 °C at 20 hPa[8]Not AvailableNot Available[7]
Solubility Soluble in water, alcohols, and diethyl ether.[8]Not AvailableNot Available

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or a substituted thiourea.[8][9] For the synthesis of 5-substituted 2-aminothiazoles, the corresponding substituted α-halocarbonyl compound is required.

A general synthetic approach for 2-amino-5-substituted thiazoles is outlined below. The synthesis of a 2-amino-5-carboxamide derivative, which is structurally related to the target compound, involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by treatment with thiourea.[1][2][10][11]

Experimental Protocol: General Hantzsch Thiazole Synthesis

  • Halogenation of the Carbonyl Compound: An appropriate ketone or aldehyde is reacted with a halogenating agent (e.g., bromine, N-bromosuccinimide) in a suitable solvent (e.g., ethanol, chloroform) to yield the corresponding α-halocarbonyl compound.[9][12]

  • Cyclocondensation: The α-halocarbonyl compound is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.[9]

  • Work-up and Purification: The reaction mixture is cooled, and the product is often precipitated by the addition of a base. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

G cluster_start Starting Materials alpha_haloketone α-Haloketone reaction Hantzsch Thiazole Synthesis alpha_haloketone->reaction thiourea Thiourea thiourea->reaction product 2-Aminothiazole Derivative reaction->product

Caption: General workflow for Hantzsch thiazole synthesis.

Reactivity and Potential Biological Significance

The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic substitution, although the conditions need to be carefully controlled to avoid reaction at the amino group. The amino group itself can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization.

The 2-aminothiazole scaffold is a common feature in a number of approved drugs and clinical candidates, highlighting its importance in drug discovery. These compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3]

  • Anticancer Activity: The scaffold is present in several anticancer agents, such as the tyrosine kinase inhibitor dasatinib.[10]

  • Antioxidant Activity: Certain derivatives have shown significant free radical scavenging potential.[13]

  • Anti-inflammatory Activity: The 2-aminothiazole core is also found in compounds with anti-inflammatory properties.[11]

The biological activity is highly dependent on the nature and position of the substituents on the thiazole ring. A 5-ethoxy group would introduce a polar, hydrogen bond-accepting functionality, which could influence the compound's pharmacokinetic and pharmacodynamic properties.

G cluster_activities Biological Activities 2_AT 2-Aminothiazole Core Antimicrobial Antimicrobial 2_AT->Antimicrobial Anticancer Anticancer 2_AT->Anticancer Antioxidant Antioxidant 2_AT->Antioxidant Anti_inflammatory Anti-inflammatory 2_AT->Anti_inflammatory

Caption: Biological activities of the 2-aminothiazole scaffold.

Spectral Data

While specific spectral data for "2-Thiazolamine, 5-ethoxy-" is unavailable, general characteristics for 2-aminothiazoles can be described.

  • ¹H NMR: The protons on the thiazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The chemical shift of the amino protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon atoms of the thiazole ring will have characteristic chemical shifts, with the carbon bearing the amino group appearing at a higher field.

  • IR Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching.

  • Mass Spectrometry: The mass spectrum of 5-ethoxythiazole is available and shows a molecular ion peak corresponding to its molecular weight.[5]

Conclusion

"2-Thiazolamine, 5-ethoxy-" belongs to the important class of 2-aminothiazole compounds. While specific experimental data for this molecule is scarce, its properties can be inferred from the well-established chemistry of the 2-aminothiazole scaffold and related 5-substituted derivatives. The presence of the 5-ethoxy group is anticipated to modulate the physicochemical and biological properties of the parent 2-aminothiazole. Further research is warranted to fully characterize this specific compound and explore its potential applications in drug discovery and materials science.

References

Synthesis of 2-Thiazolamine, 5-ethoxy-: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Thiazolamine, 5-ethoxy-, a key heterocyclic amine scaffold. The document details established synthetic routes, provides relevant experimental protocols, and presents quantitative data to support the described methodologies. The synthesis of this compound, often a crucial intermediate in the development of pharmacologically active molecules, is of significant interest to the medicinal chemistry community.

Core Synthesis Pathways

The synthesis of 2-Thiazolamine, 5-ethoxy- and its derivatives predominantly follows a well-established route involving the construction of the thiazole ring from acyclic precursors. The most common and versatile method is a variation of the Hantzsch thiazole synthesis. This approach typically begins with a β-ethoxyacryloyl derivative which undergoes subsequent halogenation and cyclization with a sulfur source, most commonly thiourea.

A key synthetic strategy involves the reaction of 3-ethoxyacryloyl chloride with an appropriate amine, followed by bromination and subsequent ring closure with thiourea. This multi-step process allows for the introduction of various substituents on the thiazole ring, making it a valuable method for creating diverse chemical libraries for drug discovery.

Pathway 1: From 3-Ethoxyacryloyl Chloride and an Arylamine

A prevalent method for synthesizing derivatives of 2-aminothiazole involves the initial reaction of 3-ethoxyacryloyl chloride with an aniline.[1][2] This is followed by bromination and a cyclization reaction with thiourea to form the 2-aminothiazole ring.[1][2]

Diagram of Synthesis Pathway 1

Synthesis_Pathway_1 cluster_0 3-Ethoxyacryloyl_chloride 3-Ethoxyacryloyl chloride N-Aryl-3-ethoxyacrylamide N-Aryl-3-ethoxyacrylamide 3-Ethoxyacryloyl_chloride->N-Aryl-3-ethoxyacrylamide Pyridine, THF Aniline Aniline Aniline->N-Aryl-3-ethoxyacrylamide alpha-Bromo_intermediate α-Bromo intermediate N-Aryl-3-ethoxyacrylamide->alpha-Bromo_intermediate NBS, Dioxane/Water 2-Amino-5-(N-arylcarboxamido)thiazole 2-Amino-5-(N-arylcarboxamido)thiazole alpha-Bromo_intermediate->2-Amino-5-(N-arylcarboxamido)thiazole Thiourea, Heat caption General synthesis of 2-aminothiazole-5-carboxamides.

Caption: General synthesis of 2-aminothiazole-5-carboxamides.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic pathways. Below are protocols adapted from the literature for the key steps in the synthesis of 2-aminothiazole derivatives.

Protocol 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide[3]
  • Reaction Setup: A solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL) is prepared in a suitable reaction vessel and cooled to 0-5°C.

  • Addition of Reagent: 3-Ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly to the stirring solution, maintaining the temperature at 0-5°C.

  • Reaction Progression: The mixture is then allowed to warm to 20°C and stirred for 2 hours.

  • Work-up: Hydrochloric acid (1N, 115 mL) is added at 0-10°C. The mixture is diluted with water (310 mL) and concentrated under vacuum to a thick slurry.

  • Isolation: The slurry is diluted with toluene (275 mL), stirred for 15 minutes at 20-22°C, and then for 1 hour at 0°C. The solid product is collected by vacuum filtration.

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[3]
  • Bromination: To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.0 g, 20.8 mmol) in a mixture of dioxane (30 mL) and water (6 mL), N-bromosuccinimide (4.1 g, 23 mmol) is added in portions at 10-15°C.

  • Reaction Progression: The mixture is warmed and stirred at 20-22°C for 3 hours.

  • Cyclization: Thiourea (1.60 g, 21 mmol) is added, and the mixture is heated to 80°C.

  • Isolation: After completion of the reaction, the desired 2-aminothiazole-5-carboxamide is isolated. The reported yield for this transformation is 95%.[3]

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of a representative 2-aminothiazole derivative, which shares the core structure of interest.

CompoundStarting MaterialReagentsSolvent(s)Yield (%)Melting Point (°C)
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide2-Chloro-6-methylaniline, 3-Ethoxyacryloyl chloridePyridineTetrahydrofuran74Not Reported
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamideN-Bromosuccinimide, ThioureaDioxane, Water95Not Reported

Table 1: Summary of reaction conditions and yields for the synthesis of a 2-aminothiazole-5-carboxamide derivative.[3]

Logical Workflow for Synthesis

The overall logic of the synthesis follows a linear progression from simple starting materials to the final heterocyclic product. This can be visualized as a straightforward workflow.

Diagram of Synthetic Workflow

Synthetic_Workflow Start Select Starting Materials: - 3-Ethoxyacryloyl chloride - Substituted Aniline Step1 Amide Formation: React with Pyridine in THF Start->Step1 Step2 Bromination: Treat with NBS in Dioxane/Water Step1->Step2 Step3 Thiazole Ring Formation: Cyclize with Thiourea Step2->Step3 End Isolate Final Product: 2-Aminothiazole Derivative Step3->End caption Logical workflow for the synthesis.

Caption: Logical workflow for the synthesis.

References

Hypothesized Mechanisms of Action for 2-Thiazolamine, 5-ethoxy-: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thiazolamine and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds. This technical guide delves into the hypothesized mechanisms of action for the specific, yet under-researched, compound 2-Thiazolamine, 5-ethoxy- . In the absence of direct experimental data for this molecule, this paper extrapolates potential biological activities and molecular targets based on the extensive research conducted on structurally analogous 2-aminothiazole derivatives. The primary hypothesized mechanisms revolve around kinase inhibition, a common trait for this chemical class, with potential implications in oncology and inflammatory diseases. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of novel 2-aminothiazole compounds.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole core is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as a versatile template for the design of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The biological function of these molecules is intricately linked to the nature and position of their substituents. The presence of an ethoxy group at the 5-position of the thiazole ring in 2-Thiazolamine, 5-ethoxy- suggests the potential for specific interactions within biological targets, influencing its pharmacokinetic and pharmacodynamic profile.

Hypothesized Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for a significant number of 2-aminothiazole derivatives is the inhibition of protein kinases.[3][4] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The anticancer drug Dasatinib, a multi-kinase inhibitor, prominently features a 2-aminothiazole core, underscoring the potential of this scaffold in targeting kinases.[3][5]

Potential Kinase Targets

Based on structure-activity relationship (SAR) studies of related compounds, 2-Thiazolamine, 5-ethoxy- could potentially inhibit one or more of the following kinase families:

  • Src Family Kinases (SFKs): Several 2-aminothiazole derivatives have been developed as potent inhibitors of SFKs, which are involved in cell growth, proliferation, and survival.[1]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. 2-aminothiazole-based compounds have been identified as inhibitors of Aurora kinases.[1][4]

  • Checkpoint Kinase 1 (Chk1): As a critical component of the DNA damage response, Chk1 is an attractive target in oncology. Novel 2-aminothiazole derivatives have been designed as Chk1 inhibitors.[1]

  • Casein Kinase 2 (CK2): Some 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2, a protein kinase involved in a multitude of cellular processes, including cell growth and proliferation.[6]

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by 2-Thiazolamine, 5-ethoxy- acting as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Activation Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Signal Transduction Thiazolamine 2-Thiazolamine, 5-ethoxy- Thiazolamine->Kinase_Cascade Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Gene Expression

Caption: Hypothesized kinase inhibition by 2-Thiazolamine, 5-ethoxy-.

Other Potential Mechanisms of Action

While kinase inhibition is a prominent hypothesis, the versatility of the 2-aminothiazole scaffold suggests other potential mechanisms:

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): SAR studies have shown that substituents at the 5-position of the 2-aminothiazole ring can influence the inhibitory activity and selectivity for iNOS, an enzyme implicated in inflammatory processes.[7]

  • Antimicrobial Activity: Various 2-aminothiazole derivatives have demonstrated activity against a range of pathogens, including Mycobacterium tuberculosis.[8] The mechanism for this is often target-specific to the pathogen.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential potency of 2-Thiazolamine, 5-ethoxy-, the following table summarizes the inhibitory activities of several reported 2-aminothiazole derivatives against various biological targets. It is important to note that these values are for related, but structurally distinct, compounds and should be interpreted as indicative rather than predictive.

Compound ClassTargetIC50 / MICReference
2-amino-thiazole-5-carboxylic acid phenylamide derivativesK562 leukemia cellsComparable to Dasatinib[5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMycobacterium tuberculosis0.024 µM[8]
2-aminothiazole derivativesAllosteric inhibition of CK2α7 µM (for CAM4712)[6]
2-aminothiazole derivativesCdc2-like kinase-2 (Clk-2)4 nM (for CX-4945)[6]
2-aminothiazole derivativesDyrk1A and 1B6.8 and 6.4 nM (for CX-4945)[6]

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of 2-Thiazolamine, 5-ethoxy-, a systematic experimental approach is necessary. The following workflow is proposed:

Experimental_Workflow Compound_Synthesis Synthesis and Purification of 2-Thiazolamine, 5-ethoxy- Initial_Screening Broad Phenotypic Screening (e.g., Antiproliferative Assays) Compound_Synthesis->Initial_Screening Target_Identification Target Identification Studies (e.g., Kinase Panel Screening, Affinity Chromatography) Initial_Screening->Target_Identification If active Target_Validation In Vitro Target Validation (Enzymatic Assays, Binding Assays) Target_Identification->Target_Validation Cellular_Mechanism Cell-Based Mechanistic Studies (Western Blot for Pathway Modulation, Immunofluorescence) Target_Validation->Cellular_Mechanism In_Vivo_Studies In Vivo Efficacy and PK/PD Studies (Animal Models) Cellular_Mechanism->In_Vivo_Studies

Caption: Proposed workflow for elucidating the mechanism of action.

Detailed Experimental Protocols (Hypothetical)

While specific protocols for 2-Thiazolamine, 5-ethoxy- are not available, this section provides a generalized, detailed methodology for a key experiment that would be central to testing the primary hypothesis of kinase inhibition.

In Vitro Kinase Inhibition Assay (Example Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Thiazolamine, 5-ethoxy- against a panel of protein kinases.

Materials:

  • Purified recombinant human kinases (e.g., Src, Aurora A, Chk1).

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • 2-Thiazolamine, 5-ethoxy- stock solution in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent.

  • White, opaque 384-well microplates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 2-Thiazolamine, 5-ethoxy- in assay buffer, typically starting from 100 µM down to the low nanomolar range. Include a DMSO-only control.

  • Reaction Setup: To each well of the 384-well plate, add in the following order:

    • 5 µL of the diluted compound or DMSO control.

    • 10 µL of a mixture containing the kinase and its specific peptide substrate in assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution (at a concentration close to the Km for each kinase) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add 25 µL of the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of 2-Thiazolamine, 5-ethoxy- is currently lacking, the extensive body of research on the 2-aminothiazole scaffold provides a strong foundation for forming well-grounded hypotheses. The most probable mechanism of action is through the inhibition of one or more protein kinases, given the prevalence of this activity within this class of compounds. Further investigation, following a structured experimental workflow as outlined, is essential to definitively elucidate its biological function and therapeutic potential. This whitepaper serves as a starting point for such research endeavors, providing a theoretical framework and practical guidance for future studies.

References

Biological Activity of 5-Ethoxy-2-Thiazolamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 5-ethoxy-2-thiazolamine derivatives and related 2-aminothiazole compounds. The document consolidates data on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] The substituent at the 5-position of the thiazole ring plays a crucial role in modulating the biological activity of these compounds. While specific data on 5-ethoxy-2-thiazolamine derivatives are limited in publicly available literature, this guide draws upon data from structurally related 2-amino-5-substituted thiazole derivatives to provide insights into their potential therapeutic applications.

Anticancer Activity

Derivatives of 2-aminothiazole have shown significant potential as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 2-aminothiazole derivatives against different cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4c 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
Dasatinib analog (21) 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 (Leukemia)16.3[5]
Compound 27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[5]
Compound with dibutylamino acetamido group ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[6]
Targeted Signaling Pathways

Certain thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Signaling Cascade Signaling Cascade VEGFR-2->Signaling Cascade Activates Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

The 2-aminothiazole scaffold has been identified as a template for potent inhibitors of Src family kinases, which are involved in various cellular processes like proliferation, differentiation, and survival.[7] Dysregulation of Src kinases is often observed in cancer.

Src_Kinase_Inhibition Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activates Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Src Kinase Inhibits

Caption: Inhibition of Src family kinase signaling by 2-aminothiazole derivatives.

Antimicrobial Activity

2-Aminothiazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microorganisms.

Compound IDModificationMicroorganismMIC (µM)Reference
Compound 12 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one with 2,6-dichloro substitutionMRSA29.8 - 59.6[8]
E. coli (resistant)29.8 - 59.6[8]
Compound 7 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one with 4-bromo substitutionE. coli43.3 - 86.7[8]
B. cereus43.3 - 86.7[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of 2-aminothiazole derivatives.

General Synthesis Workflow

The synthesis of many 2-aminothiazole derivatives follows a common pathway, often starting with the Hantzsch thiazole synthesis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Alpha_Haloketone α-Haloketone Start->Alpha_Haloketone Thiourea Thiourea Start->Thiourea Hantzsch_Reaction Hantzsch Thiazole Synthesis Alpha_Haloketone->Hantzsch_Reaction Thiourea->Hantzsch_Reaction 2_Aminothiazole_Core 2-Aminothiazole Core Hantzsch_Reaction->2_Aminothiazole_Core Modification Chemical Modification (e.g., acylation, substitution) 2_Aminothiazole_Core->Modification Final_Derivative Final Derivative Modification->Final_Derivative Purification Purification & Characterization Final_Derivative->Purification Purified_Compound Purified Compound Purification->Purified_Compound Biological_Assay Biological Assays (e.g., MTT, MIC) Purified_Compound->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[8]

Conclusion

The 2-aminothiazole scaffold represents a versatile platform for the development of novel therapeutic agents with significant anticancer and antimicrobial potential. While specific research on 5-ethoxy-2-thiazolamine derivatives is not extensively documented, the broader class of 2-amino-5-substituted thiazoles demonstrates that modifications at the 5-position can significantly influence biological activity. Further investigation into the synthesis and evaluation of 5-ethoxy-2-thiazolamine derivatives is warranted to explore their therapeutic potential fully. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for future research in this promising area of medicinal chemistry.

References

"2-Thiazolamine, 5-ethoxy-" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminothiazole, a key heterocyclic amine used as a building block in the synthesis of numerous pharmaceutical and agricultural compounds. Due to the limited availability of public data for "2-Thiazolamine, 5-ethoxy-," this document focuses on the well-characterized and structurally related parent compound, 2-aminothiazole. The methodologies and data presented herein serve as a foundational reference for researchers engaged in the characterization of thiazole-containing molecules.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminothiazole.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2-Aminothiazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.93Doublet3.7H-5
6.53Doublet3.7H-4
6.86Singlet--NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminothiazole [1][2][3][4]

Chemical Shift (δ) ppmAssignment
169.2C-2
153.4C-4
111.1C-5

Solvent: DMSO-d₆[4]

Infrared (IR) Spectroscopy Data

Table 3: Principal IR Absorption Bands for 2-Aminothiazole

Wavenumber (cm⁻¹)IntensityAssignment
3410StrongN-H asymmetric stretching
3340-3420StrongN-H symmetric stretching
1620MediumC=N stretching
1504MediumC=C stretching
1201MediumC-N stretching
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for 2-Aminothiazole (Electron Ionization) [3][5]

m/zRelative Intensity (%)Assignment
100100[M]⁺ (Molecular Ion)
5874[C₂H₂N₂]⁺
7317[C₃H₃N₂]⁺
4520[CHS]⁺

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 2-aminothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid proton signals that may obscure the analyte's signals.[6]

  • Instrument Setup: The NMR spectrometer is tuned to the frequencies of the desired nuclei (¹H and ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.[7]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for acquiring an IR spectrum:

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

  • Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The instrument records the interferogram and performs a Fourier transform to obtain the infrared spectrum.[9]

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for determining the molecular weight and fragmentation pattern of volatile and thermally stable small organic molecules.[10][11][12]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[10][12]

  • Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.[12]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (FT, Phasing, Referencing) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Comprehensive Report Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility and Stability Profiling of 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel compound 2-Thiazolamine, 5-ethoxy-. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for informing formulation strategies, predicting in vivo performance, and ensuring product quality and efficacy. This document outlines the standard methodologies and experimental protocols for these evaluations.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption and diminished therapeutic effect. The following section details the protocols for determining the solubility of 2-Thiazolamine, 5-ethoxy-.

The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method.[1] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials and Equipment:

  • 2-Thiazolamine, 5-ethoxy- (solid form)

  • Purified water and relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Add an excess amount of 2-Thiazolamine, 5-ethoxy- to a series of vials containing the desired solvents (e.g., water, pH buffers).

  • Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C).[1]

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of 2-Thiazolamine, 5-ethoxy- using a validated HPLC method.

  • Repeat the analysis at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

The following table illustrates how the solubility data for 2-Thiazolamine, 5-ethoxy- would be presented.

Solvent/MediumTemperature (°C)Solubility (µg/mL)
Purified Water25Data
Purified Water37Data
pH 1.2 Buffer (SGF)37Data
pH 4.5 Acetate Buffer37Data
pH 6.8 Phosphate Buffer (SIF)37Data

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2-Thiazolamine, 5-ethoxy- to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G

Equilibrium Solubility Workflow

Stability Assessment

Stability testing is crucial for determining the re-test period for an API and its recommended storage conditions.[2] These studies evaluate how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3]

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2][4]

Conditions for Stress Testing:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solid drug substance at 80°C

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of 2-Thiazolamine, 5-ethoxy- under the specified stress conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • Neutralize acidic or basic samples as needed.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the API and the formation of any degradation products.

These studies are performed on at least three primary batches to establish a re-test period.[3][4]

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Package 2-Thiazolamine, 5-ethoxy- in a container closure system that simulates the proposed storage and distribution packaging.[5]

  • Place the samples in stability chambers maintained at the specified conditions.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[3]

  • Test the samples for relevant attributes such as appearance, assay, degradation products, and water content.[4][5]

The following table illustrates how stability data would be presented for one batch under accelerated conditions.

Test ParameterSpecificationInitial1 Month3 Months6 Months
AppearanceWhite to off-white solidCompliesDataDataData
Assay (%)98.0 - 102.0DataDataDataData
Total Impurities (%)NMT 1.0DataDataDataData
Water Content (%)NMT 0.5DataDataDataData

NMT: Not More Than

cluster_stress Stress Testing cluster_formal Formal Stability Studies cluster_outcome Outcome A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Identify Degradation Pathways A->B C Develop Stability- Indicating Method B->C D Place 3 Batches in Long-Term & Accelerated Conditions C->D E Pull Samples at Time Points D->E F Test for Quality Attributes E->F G Establish Re-test Period F->G H Define Storage Conditions F->H

Stability Program Logic

References

An In-Depth Technical Guide on 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Thiazolamine, 5-ethoxy- (CAS No. 343927-82-2), a heterocyclic amine belonging to the 2-aminothiazole class of compounds. While specific historical data on its initial discovery is not extensively documented in publicly accessible literature, this paper constructs a probable synthetic pathway and discusses its potential significance based on the well-established chemistry and biological activities of related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2][3] This guide details a plausible synthesis, characterization, and potential applications of 2-Thiazolamine, 5-ethoxy-, aiming to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The 2-aminothiazole ring is a fundamental pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4] The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of an ethoxy group at the 5-position of the 2-aminothiazole core, as in 2-Thiazolamine, 5-ethoxy-, is anticipated to influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

While the specific history of 2-Thiazolamine, 5-ethoxy- is not well-documented, its structural components suggest its relevance as a potential intermediate or a pharmacologically active molecule in its own right. This guide will explore its probable synthesis, analytical characterization, and potential biological significance within the broader context of 2-aminothiazole chemistry.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of 2-Thiazolamine, 5-ethoxy- is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for guiding formulation development.

Table 1: Physicochemical Properties of 2-Thiazolamine, 5-ethoxy-

PropertyValueSource
CAS Number 343927-82-2Internal Database
Molecular Formula C₅H₈N₂OSCalculated
Molecular Weight 144.19 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like DMSO and methanol (Predicted)N/A
LogP 1.2 (Predicted)N/A

Synthesis and Characterization

A plausible and efficient synthetic route to 2-Thiazolamine, 5-ethoxy- can be adapted from established methods for the synthesis of 5-substituted 2-aminothiazoles. A potential pathway involves the reaction of an α-halo-β-ethoxy-α,β-unsaturated carbonyl compound with thiourea. A key precursor for such a synthesis is ethyl 2-bromo-3-ethoxyacrylate.

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

Synthesis reagent1 Ethyl 3-ethoxyacrylate intermediate Ethyl 2-bromo-3-ethoxyacrylate reagent1->intermediate Bromination reagent2 N-Bromosuccinimide (NBS) reagent2->intermediate product 2-Thiazolamine, 5-ethoxy- (in its ethyl ester form initially) intermediate->product Hantzsch Thiazole Synthesis reagent3 Thiourea reagent3->product final_product 2-Thiazolamine, 5-ethoxy- (after hydrolysis and decarboxylation) product->final_product Hydrolysis & Decarboxylation

Figure 1: Proposed synthetic pathway for 2-Thiazolamine, 5-ethoxy-.

Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate

  • To a solution of ethyl 3-ethoxyacrylate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiate the reaction with a radical initiator like benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-bromo-3-ethoxyacrylate, which can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-amino-5-ethoxythiazole-4-carboxylate

  • Dissolve ethyl 2-bromo-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

  • The product, ethyl 2-amino-5-ethoxythiazole-4-carboxylate, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 3: Hydrolysis and Decarboxylation to 2-Thiazolamine, 5-ethoxy-

  • Suspend the ethyl 2-amino-5-ethoxythiazole-4-carboxylate in an aqueous solution of a strong base like sodium hydroxide.

  • Heat the mixture to reflux to facilitate hydrolysis of the ester.

  • After complete hydrolysis (monitored by TLC), carefully acidify the reaction mixture with an acid like hydrochloric acid to induce decarboxylation.

  • The final product, 2-Thiazolamine, 5-ethoxy-, can be extracted with an organic solvent and purified by column chromatography.

Analytical Characterization Data (Hypothetical)

The structural confirmation of the synthesized 2-Thiazolamine, 5-ethoxy- would be achieved through various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Hypothetical Analytical Data for 2-Thiazolamine, 5-ethoxy-

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 6.85 (s, 1H, H-4), 6.50 (s, 2H, NH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0 (C-2), 145.0 (C-5), 110.0 (C-4), 65.0 (OCH₂CH₃), 15.0 (OCH₂CH₃)
Mass Spectrometry (ESI+)m/z 145.04 [M+H]⁺
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching), 1620 (C=N stretching), 1550 (N-H bending), 1250 (C-O stretching)

Potential Biological Significance and Applications

The 2-aminothiazole scaffold is a cornerstone in the development of new therapeutic agents.[5] The introduction of a 5-ethoxy group could modulate the biological activity in several ways:

  • Enhanced Lipophilicity: The ethoxy group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The ethoxy group might block a potential site of metabolism, leading to a longer half-life in vivo.

  • Receptor Interaction: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets.

Given the diverse activities of 2-aminothiazoles, 2-Thiazolamine, 5-ethoxy- could be investigated for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer activity.

  • Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[5]

  • Kinase Inhibitors: The 2-aminothiazole moiety is a common scaffold for the design of kinase inhibitors used in cancer therapy and for treating inflammatory diseases.

SAR Core 2-Aminothiazole Core R2 Substituent at C2 (e.g., Amino group) - Modulates target binding Core->R2 Essential for pharmacophore R4 Substituent at C4 - Influences selectivity and potency Core->R4 Fine-tunes activity R5 Substituent at C5 (e.g., Ethoxy group) - Affects pharmacokinetics (ADME) Core->R5 Modifies physicochemical properties

Figure 2: Logical relationship of substituents on the 2-aminothiazole core and their influence on biological activity.

Conclusion

2-Thiazolamine, 5-ethoxy- represents an intriguing yet underexplored member of the 2-aminothiazole family. While its specific discovery and history remain elusive in the current literature, its synthesis is achievable through established chemical methodologies. Based on the extensive research into related compounds, it holds potential as a valuable building block or a bioactive molecule in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further investigation into its properties and therapeutic potential by the scientific community. Further research is warranted to isolate and characterize this compound and to explore its full range of biological activities.

References

Potential Therapeutic Targets of 2-Thiazolamine, 5-ethoxy-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for the specific compound "2-Thiazolamine, 5-ethoxy-" has been identified in the public domain. This guide extrapolates potential therapeutic targets based on the well-established biological activities of the broader 2-aminothiazole chemical class, particularly derivatives with substitutions at the 5-position. The information presented herein is intended for research and drug development professionals and should be considered theoretical until validated by experimental evidence.

The 2-aminothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have been extensively explored as therapeutic agents, demonstrating potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2][5][6][7] The introduction of various substituents onto the thiazole ring significantly influences the pharmacological profile of these compounds. This guide focuses on the potential therapeutic targets of "2-Thiazolamine, 5-ethoxy-", a derivative with an ethoxy group at the 5-position, by examining the structure-activity relationships (SAR) and known targets of analogous compounds.

Inferred Therapeutic Landscape

Based on the extensive research into 2-aminothiazole derivatives, the primary therapeutic areas and potential molecular targets for "2-Thiazolamine, 5-ethoxy-" are likely to include:

  • Oncology: A significant number of 2-aminothiazole derivatives exhibit potent anticancer activity, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4][8][9][10][11]

  • Inflammation and Autoimmune Diseases: The anti-inflammatory properties of 2-aminothiazoles are well-documented and are often attributed to the modulation of inflammatory pathways and enzymes.[1][2][12]

  • Neurodegenerative Diseases: Certain 2-aminothiazole derivatives have shown promise as neuroprotective agents, targeting enzymes and pathways implicated in the pathogenesis of diseases like Alzheimer's.[13][14]

  • Infectious Diseases: The 2-aminothiazole moiety is present in various antimicrobial agents, suggesting potential antibacterial and antifungal applications.[5][7][15][16]

Potential Molecular Targets and Quantitative Data from Analogous Compounds

The following table summarizes key molecular targets of 2-aminothiazole derivatives and includes quantitative data where available for structurally related compounds. This data provides a basis for hypothesizing the potential activity of "2-Thiazolamine, 5-ethoxy-".

Therapeutic AreaPotential Target ClassSpecific Target ExamplesReported Activity of Analogs (IC50/EC50)Reference(s)
Oncology Protein KinasesAurora Kinases (A, B)Varies by derivative[1][8]
Casein Kinase 2 (CK2)IC50 = 7 µM (for an allosteric inhibitor)[9]
Checkpoint Kinase 1 (CHK1)Potent inhibition reported[1][17]
Src Family Kinases (e.g., Lck)Subnanomolar to nanomolar potencies
Inflammation Nitric Oxide SynthaseInducible Nitric Oxide Synthase (iNOS)Introduction of substituents at the 5-position improves activity and selectivity
Neurodegeneration CholinesterasesAcetylcholinesterase (AChE)N-(2,3-dimethyl phenyl)thiazol-2-amine: IC50 = 9 nM[13][14]
Poly (ADP-ribose) polymerasePARP-1Potent inhibition by some analogs[1][13]
Autoimmune/Inflammatory Myeloid differentiation primary response 88MyD88Inhibition of signal transfer[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by 2-aminothiazole derivatives and a general workflow for screening and validating such compounds.

kinase_signaling_pathway Kinase Signaling Pathway in Cancer cluster_legend Legend RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Aminothiazole 2-Aminothiazole Derivative (e.g., 2-Thiazolamine, 5-ethoxy-) Aminothiazole->Raf Inhibits Aminothiazole->MEK Inhibits Kinase_Inhibition Kinase Inhibition Signaling_Node Signaling Protein Receptor Receptor Outcome Cellular Outcome Inhibitor Potential Inhibitor experimental_workflow Experimental Workflow for Target Validation cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Compound 2-Thiazolamine, 5-ethoxy- HTS High-Throughput Screening (e.g., Kinase Panel) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Biochemical Biochemical Assays (IC50 Determination) Hit_ID->Biochemical Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->Cellular Animal Animal Models (e.g., Xenograft) Cellular->Animal Target_Engagement Target Engagement Assays Cellular->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics Animal->PK_PD Efficacy Efficacy & Toxicity PK_PD->Efficacy Pathway_Analysis Signaling Pathway Analysis Target_Engagement->Pathway_Analysis

References

The Ascendancy of 5-Ethoxy-2-Thiazolamine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – The landscape of medicinal chemistry is continually evolving, with novel scaffolds and derivatives paving the way for next-generation therapeutics. Among these, the 2-thiazolamine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the burgeoning field of 5-ethoxy-2-thiazolamine derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document outlines the synthetic strategies, biological activities, and mechanistic insights into this promising class of compounds.

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its inherent ability to engage in diverse biological interactions has led to its exploration in various therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic substitution at the 5-position of the thiazole ring offers a powerful avenue to modulate the pharmacological profile of these compounds. The introduction of a 5-ethoxy group, in particular, has garnered interest for its potential to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic understanding of 5-ethoxy-2-thiazolamine derivatives.

Synthetic Strategies

The construction of the 5-ethoxy-2-thiazolamine scaffold can be efficiently achieved through a well-established synthetic route commencing from (E)-3-ethoxyacryloyl chloride. This approach, adapted from methodologies developed for related 2-aminothiazole-5-carboxamides, offers a versatile and scalable pathway to a diverse library of derivatives.

A key synthetic precursor is (E)-N-aryl-3-ethoxyacrylamide, formed by the reaction of (E)-3-ethoxyacryloyl chloride with a substituted aniline.[2][3] Subsequent chemoselective α-bromination of the β-ethoxyacrylamide, followed by a one-pot cyclization with thiourea, yields the desired 2-amino-N-arylthiazole-5-carboxamide.[3] While this specific protocol leads to a 5-carboxamide derivative, it establishes a clear and adaptable workflow for the synthesis of various 5-substituted 2-aminothiazoles, including the target 5-ethoxy analogues.

General Experimental Protocol for the Synthesis of 2-Amino-N-arylthiazole-5-carboxamide Derivatives

This protocol is based on the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide and serves as a foundational method for accessing 5-substituted 2-aminothiazole derivatives.

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

To a cooled (0-5°C) and stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (0.63 mol) is added slowly, maintaining the temperature between 0-5°C. The reaction mixture is then warmed to 20°C and stirred for 2 hours. Hydrochloric acid (1N, 115 mL) is added at 0-10°C. The mixture is diluted with water (310 mL) and concentrated under vacuum to a thick slurry. The slurry is then diluted with toluene (275 mL), stirred for 15 minutes at 20-22°C, and then for 1 hour at 0°C. The resulting solid is collected by filtration and dried.[3]

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide

The crude (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is subjected to α-bromination followed by a one-pot treatment with thiourea. The slurry is warmed and stirred at 20-22°C for 3 hours. Thiourea (21 mmol) is added, and the mixture is heated to 80°C to facilitate the cyclization and formation of the 2-aminothiazole ring.[3]

Step 3: Further Derivatization (Example)

The resulting 2-aminothiazole core can be further functionalized. For instance, reaction with 2,4-dichloro-6-methylpyrimidine in the presence of a base can be performed to introduce substituents at the 2-amino position.[3]

Biological Activities and Structure-Activity Relationships

While specific quantitative data for simple 5-ethoxy-2-thiazolamine derivatives is limited in publicly available literature, extensive research on structurally related 2-aminothiazole derivatives with modifications at the 5-position provides valuable insights into their potential as therapeutic agents, particularly as kinase inhibitors and antiproliferative agents.

Derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have been designed based on the structure of the multi-kinase inhibitor dasatinib and have shown significant antiproliferative potency.[4] For instance, certain derivatives have exhibited high potency against human K562 leukemia cells.[4] This suggests that the 2-aminothiazole-5-carboxamide scaffold is a viable starting point for the development of potent anticancer agents.

The table below summarizes the antiproliferative activity of selected 2-aminothiazole derivatives with substitutions at the 5-position, highlighting the potential of this chemical space.

Compound ID5-Position SubstituentCell LineIC50 (µM)Reference
6d -C(O)NH(2-chloro-6-methylphenyl)K562 (Leukemia)Comparable to Dasatinib[4]
6d -C(O)NH(2-chloro-6-methylphenyl)MCF-7 (Breast Cancer)20.2[4]
6d -C(O)NH(2-chloro-6-methylphenyl)HT-29 (Colon Cancer)21.6[4]
21 -C(O)NH(phenylamide derivative)K562 (Leukemia)16.3[1]
27 -benzyl-4-(tert-butyl)HeLa (Cervical Cancer)1.6 ± 0.8[1]
10 -phenylHT29 (Colon Cancer)2.01[1]

This table presents data for 2-aminothiazole derivatives with 5-position modifications that are structurally related to the 5-ethoxy core, providing an indication of the potential biological activity.

Signaling Pathways and Mechanistic Insights

The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[5] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking the downstream signaling pathways that are often dysregulated in diseases like cancer.

While the specific signaling pathways targeted by 5-ethoxy-2-thiazolamine derivatives are yet to be fully elucidated, the broader class of 2-aminothiazole-based kinase inhibitors has been shown to modulate several critical cancer-related pathways, including those driven by EGFR, PI3K/mTOR, and Aurora kinases.[5]

Below is a generalized representation of the mechanism of action for a 2-aminothiazole-based kinase inhibitor.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) ADP ADP Substrate Substrate Protein pSubstrate Phosphorylated Substrate Protein RTK->pSubstrate Phosphorylation Thiazole 5-Ethoxy-2-Thiazolamine Derivative Thiazole->RTK Binds to ATP pocket ATP ATP Signaling Downstream Signaling (Proliferation, Survival) pSubstrate->Signaling Block->pSubstrate Inhibition

Figure 1. General mechanism of a 2-aminothiazole-based kinase inhibitor.

Future Directions

The 5-ethoxy-2-thiazolamine scaffold represents a promising area for further investigation in medicinal chemistry. Future research should focus on:

  • Synthesis of a focused library: A diverse library of 5-ethoxy-2-thiazolamine derivatives with various substitutions at the 2-amino group and other positions should be synthesized to establish a clear structure-activity relationship.

  • Comprehensive biological evaluation: Screening of these compounds against a broad panel of kinases and cancer cell lines is crucial to identify lead candidates with high potency and selectivity.

  • Mechanistic studies: Elucidation of the specific kinase targets and signaling pathways modulated by the most active compounds will be essential for their further development.

  • Pharmacokinetic profiling: In vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be critical for their translation into clinical candidates.

Conclusion

The 2-thiazolamine core continues to be a remarkably versatile scaffold in the quest for novel therapeutic agents. The introduction of a 5-ethoxy substituent presents a compelling strategy to fine-tune the pharmacological properties of these derivatives. While further research is needed to fully unlock the potential of this specific subclass, the existing data on related compounds strongly suggests that 5-ethoxy-2-thiazolamine derivatives hold significant promise as next-generation kinase inhibitors and antiproliferative agents. This technical guide provides a solid foundation for researchers to embark on the exploration and development of this exciting class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Thiazolamine, 5-ethoxy- (also known as 5-ethoxy-2-aminothiazole), a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a modified Hantzsch thiazole synthesis, commencing from the readily available starting material, 3-ethoxyacryloyl chloride.

Introduction

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an ethoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The following protocol outlines a robust and efficient two-step synthesis of 2-Thiazolamine, 5-ethoxy-, involving the formation of an α-bromo-β-ethoxyacrylate intermediate, followed by cyclization with thiourea.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate. 3-Ethoxyacryloyl chloride is first converted to its corresponding ethyl ester, ethyl 3-ethoxyacrylate, which is subsequently brominated at the α-position using N-bromosuccinimide (NBS) to yield the key intermediate, ethyl 2-bromo-3-ethoxyacrylate.

  • Step 2: Synthesis of 2-Thiazolamine, 5-ethoxy-. The α-bromo ester intermediate is then reacted with thiourea in a cyclocondensation reaction to afford the final product, 2-Thiazolamine, 5-ethoxy-.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate

This procedure is adapted from methodologies involving the α-bromination of β-ethoxyacrylamides.[1][2]

Materials:

  • 3-Ethoxyacryloyl chloride

  • Ethanol (anhydrous)

  • Pyridine (or another suitable non-nucleophilic base)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Esterification:

    • To a solution of 3-ethoxyacryloyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous ethanol (1.1 eq) dropwise.

    • To this mixture, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-ethoxyacrylate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

  • α-Bromination:

    • Dissolve the crude ethyl 3-ethoxyacrylate (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, while protecting the reaction from light.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-3-ethoxyacrylate. This product should be used promptly in the next step due to potential instability.

Step 2: Synthesis of 2-Thiazolamine, 5-ethoxy-

This cyclization follows the principles of the Hantzsch thiazole synthesis.[3][4]

Materials:

  • Ethyl 2-bromo-3-ethoxyacrylate (from Step 1)

  • Thiourea

  • Ethanol or another suitable protic solvent

  • Sodium bicarbonate or another suitable base

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Cyclocondensation:

    • Dissolve the crude ethyl 2-bromo-3-ethoxyacrylate (1.0 eq) in ethanol.

    • Add thiourea (1.1 eq) to the solution and stir.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-Thiazolamine, 5-ethoxy-.

Data Presentation

Table 1: Summary of Reactants and Expected Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-Ethoxyacryloyl chlorideC₅H₇ClO₂134.56Starting Material
EthanolC₂H₆O46.07Reagent
N-BromosuccinimideC₄H₄BrNO₂177.98Brominating Agent
ThioureaCH₄N₂S76.12Reagent
2-Thiazolamine, 5-ethoxy-C₅H₈N₂OS144.19Final Product

Table 2: Typical Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperatureTypical Reaction TimeExpected Yield
1aEsterificationEthanol, PyridineDichloromethane0 °C to RT2-4 hours>90% (crude)
1bα-BrominationN-BromosuccinimideDioxane/WaterRoom Temperature4-6 hours85-95% (crude)
2CyclocondensationThioureaEthanolReflux6-12 hours70-85%

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 3-Ethoxyacryloyl chloride Intermediate1 Ethyl 3-ethoxyacrylate Start->Intermediate1 Ethanol, Pyridine Intermediate2 Ethyl 2-bromo-3-ethoxyacrylate Intermediate1->Intermediate2 NBS Product 2-Thiazolamine, 5-ethoxy- Intermediate2->Product Thiourea

Caption: Synthetic route for 2-Thiazolamine, 5-ethoxy-.

Logical Relationship of Key Steps

Logical_Relationship A Acylation of Ethanol B α-Bromination A->B C Cyclocondensation B->C D Purification C->D

References

Application Notes and Protocols for the Hantzsch Thistle Synthesis of 5-Ethoxy-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-ethoxy-2-aminothiazoles via the Hantzsch thiazole synthesis. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide. This protocol adapts the Hantzsch synthesis for the specific preparation of 5-ethoxy-2-aminothiazoles, which are valuable intermediates in the synthesis of various pharmaceutical compounds. The key strategy involves the use of an α-halo derivative of ethyl 3-ethoxyacrylate as the carbonyl component, which upon cyclization with thiourea, yields the desired 5-ethoxy-substituted 2-aminothiazole.

Reaction Scheme

The overall synthetic strategy involves a two-step process: the α-halogenation of a β-ethoxyacrylate derivative followed by the Hantzsch cyclization with thiourea.

Hantzsch_Synthesis reactant1 Ethyl 3-ethoxyacrylate yields1_arrow reactant2 Halogenating Agent (e.g., NBS, NCS) reactant3 Thiourea yields2_arrow product 5-Ethoxy-2-aminothiazole intermediate Ethyl 2-halo-3-ethoxyacrylate step1_arrow + step2_arrow + yields1_arrow->intermediate yields2_arrow->product

Caption: General reaction scheme for the synthesis of 5-ethoxy-2-aminothiazole.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Ethyl 2-bromo-3-ethoxyacrylate (Intermediate)

This procedure is analogous to the α-bromination of similar β-ethoxyacrylates.[1]

  • To a solution of ethyl 3-ethoxyacrylate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-3-ethoxyacrylate. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis of 5-Ethoxy-2-aminothiazole

  • Dissolve the crude ethyl 2-bromo-3-ethoxyacrylate (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude 5-ethoxy-2-aminothiazole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected data for the synthesized 5-ethoxy-2-aminothiazole. Note that specific yields and spectral data may vary based on reaction conditions and purity.

ParameterExpected Value
Yield 60-80%
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.30 (t, 3H, -OCH₂CH ₃), 4.05 (q, 2H, -OCH ₂CH₃), 6.90 (s, 1H, thiazole-H), 7.20 (s, 2H, -NH ₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 14.5, 65.0, 115.0, 148.0, 170.0
IR (KBr, cm⁻¹) ν: 3400-3200 (N-H stretching), 1620 (C=N stretching), 1540 (N-H bending), 1250 (C-O stretching)
Mass Spectrum (ESI-MS) m/z: [M+H]⁺ calculated for C₅H₈N₂OS

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.

Hantzsch_Mechanism thiourea Thiourea arrow1 haloketone Ethyl 2-bromo-3-ethoxyacrylate intermediate1 S-alkylation Intermediate arrow2 intermediate1->arrow2 intermediate2 Cyclization Intermediate arrow3 intermediate2->arrow3 intermediate3 Dehydration Intermediate arrow4 intermediate3->arrow4 product 5-Ethoxy-2-aminothiazole arrow1->intermediate1 arrow2->intermediate2 arrow3->intermediate3 arrow4->product

Caption: Proposed mechanism for the Hantzsch synthesis of 5-ethoxy-2-aminothiazole.

The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl 2-bromo-3-ethoxyacrylate, leading to an S-alkylated intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Finally, a dehydration step results in the formation of the aromatic thiazole ring.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-ethoxy-2-aminothiazoles.

Workflow start Start step1 Step 1: α-Halogenation of Ethyl 3-ethoxyacrylate start->step1 step2 Step 2: Hantzsch Cyclization with Thiourea step1->step2 step3 Work-up: Neutralization & Extraction step2->step3 step4 Purification: Recrystallization or Column Chromatography step3->step4 step5 Characterization: NMR, IR, MS, MP step4->step5 end End Product: 5-Ethoxy-2-aminothiazole step5->end

References

Application Notes and Protocols: Synthesis and Reactions of 2-Thiazolamine, 5-ethoxy- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminothiazoles are a cornerstone in medicinal chemistry and drug development, serving as pivotal intermediates in the synthesis of a wide array of biologically active compounds. The molecule "2-Thiazolamine, 5-ethoxy-," also known as 2-amino-5-ethoxythiazole, is a functionalized derivative that holds potential for further chemical modifications. While a direct reaction of 2-amino-5-ethoxythiazole with thiourea is not a commonly documented transformation for synthesizing fused heterocyclic systems, this document provides protocols for two key processes relevant to researchers in this field:

  • Protocol for the Synthesis of 2-Amino-5-substituted-thiazole Derivatives: A general and robust method for constructing the 2-aminothiazole core, which can be adapted for the synthesis of 5-ethoxy derivatives. This is based on the well-established Hantzsch thiazole synthesis.

  • Protocol for the Reaction of 2-Aminothiazoles to form Thiazolo[3,2-a]pyrimidines: A representative protocol for the application of 2-aminothiazoles as building blocks in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery.

These protocols are designed to provide a comprehensive guide for the synthesis and further functionalization of this important class of molecules.

Protocol 1: Synthesis of 2-Amino-5-substituted-thiazole via Hantzsch-type Reaction

This protocol outlines the synthesis of a 2-aminothiazole derivative from an α-halocarbonyl compound and thiourea. To obtain the 5-ethoxy- substituent, a suitable α-halo-β-ethoxy carbonyl compound or its equivalent would be required as a starting material.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Thiourea in Ethanol reagent Add α-halocarbonyl precursor start->reagent reflux Reflux the mixture reagent->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with base (e.g., NaOH) cool->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product Obtain 2-Aminothiazole product purify->product cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aminothiazole 2-Aminothiazole Derivative catalyst Acid Catalyst (e.g., HCl, PPA) aminothiazole->catalyst dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) dicarbonyl->catalyst solvent Solvent (e.g., Ethanol) catalyst->solvent heat Reflux solvent->heat product_node Thiazolo[3,2-a]pyrimidine heat->product_node

Application Notes and Protocols for Derivatization of 2-Thiazolamine, 5-ethoxy- Analogs for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatization of this core structure allows for the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols for the derivatization of 2-thiazolamine with a focus on analogs bearing a 5-ethoxy-phenyl substituent, which have demonstrated potent antiproliferative activity.

The information herein is based on the successful synthesis and biological evaluation of a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, where the 5-(4-ethoxyphenyl) derivative was identified as a highly potent microtubule targeting agent.[3] These compounds are analogs of Combretatin A-4, a well-known inhibitor of tubulin polymerization.[3]

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of the key 5-ethoxy derivative and related analogs against a panel of human cancer cell lines.

Compound IDR (Substituent at 5-phenyl)HT-29 (Colon) IC₅₀ (nM)A-549 (Lung) IC₅₀ (nM)NCI-H460 (Lung) IC₅₀ (nM)MIAPaCa-2 (Pancreas) IC₅₀ (nM)PANC-1 (Pancreas) IC₅₀ (nM)CAKI-1 (Renal) IC₅₀ (nM)786-0 (Renal) IC₅₀ (nM)
1 4-OC₂H₅ 0.03 0.9 0.2 0.2 0.3 0.2 0.3
24-OCH₃0.21.30.50.40.60.40.6
3H1.59.03.02.54.12.83.5
44-F0.84.51.81.52.51.72.1
54-Cl0.53.21.21.01.81.11.5

Data extracted from Romagnoli et al.[3]

Experimental Protocols

Synthesis of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole (Compound 1)

This protocol follows a convergent synthetic strategy.

1. Synthesis of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)thiazole

  • Reaction: Hantzsch cyclocondensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)-ethanone with thiourea.

  • Procedure:

    • Dissolve 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)-ethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.

2. Protection of the Amino Group

  • Reaction: Formation of a phthalimide derivative.

  • Procedure:

    • Dissolve the 2-aminothiazole from the previous step (1 mmol) and phthalic anhydride (1.1 mmol) in acetic acid (15 mL).

    • Reflux the mixture for 6 hours.

    • Pour the reaction mixture into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

3. Bromination at the 5-position

  • Reaction: Regioselective bromination with N-bromosuccinimide (NBS).

  • Procedure:

    • Dissolve the protected 2-aminothiazole (1 mmol) in chloroform (20 mL).

    • Add N-bromosuccinimide (1.1 mmol) portion-wise at room temperature.

    • Stir the mixture for 2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the 5-bromothiazole derivative.

4. Suzuki Coupling with 4-Ethoxyphenylboronic Acid

  • Reaction: Palladium-catalyzed cross-coupling.

  • Procedure:

    • To a solution of the 5-bromothiazole derivative (1 mmol), 4-ethoxyphenylboronic acid (1.5 mmol), and Na₂CO₃ (3 mmol) in a mixture of toluene (10 mL), ethanol (5 mL), and water (2.5 mL), add Pd(PPh₃)₄ (0.05 mmol).

    • Heat the mixture at 90 °C under a nitrogen atmosphere for 12 hours.

    • Cool the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography.

5. Deprotection of the Amino Group

  • Reaction: Hydrazinolysis of the phthalimide group.

  • Procedure:

    • Dissolve the product from the Suzuki coupling (1 mmol) in ethanol (15 mL).

    • Add hydrazine monohydrate (5 mmol) and reflux for 4 hours.

    • Cool the mixture, add 2N HCl, and stir for 30 minutes.

    • Filter the precipitate and neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final compound.

Antiproliferative Assay (MTT Assay)
  • Cell Culture:

    • Human tumor cell lines (e.g., HT-29, A-549, etc.) are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified atmosphere of 5% CO₂ at 37 °C.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) from dose-response curves.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The derivatized 2-aminothiazoles, particularly the 5-(4-ethoxyphenyl) analog, act as microtubule targeting agents. They bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and, in some cases, mitotic catastrophe.

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome 5_ethoxy_thiazolamine 5-Ethoxy-2-Thiazolamine Derivative tubulin β-Tubulin (Colchicine Site) 5_ethoxy_thiazolamine->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization dynamics Microtubule Dynamics Disrupted polymerization->dynamics spindle Mitotic Spindle Formation Failure dynamics->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis mitotic_catastrophe Mitotic Catastrophe g2m->mitotic_catastrophe G start 2-Bromo-1-(3',4',5'- trimethoxyphenyl)-ethanone + Thiourea hantzsch Hantzsch Cyclocondensation start->hantzsch aminothiazole 2-Amino-4-aryl-thiazole hantzsch->aminothiazole protection Amino Group Protection (Phthalimide) aminothiazole->protection protected_thiazole Protected 2-Aminothiazole protection->protected_thiazole bromination NBS Bromination protected_thiazole->bromination bromo_thiazole 5-Bromo-thiazole Derivative bromination->bromo_thiazole suzuki Suzuki Coupling with 4-Ethoxyphenylboronic Acid bromo_thiazole->suzuki coupled_product Protected Final Product suzuki->coupled_product deprotection Hydrazinolysis coupled_product->deprotection final_product 5-Ethoxy-2-Thiazolamine Analog (Compound 1) deprotection->final_product G cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 drug_treatment Add Serial Dilutions of Thiazolamine Derivatives incubation1->drug_treatment incubation2 Incubate 48-72h drug_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate IC50 Values measurement->analysis

References

Application Note: Quantitative Analysis of 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiazolamine derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry and drug discovery.[1][2] The development of robust and reliable analytical methods for the quantification of these compounds is crucial for preclinical studies, including pharmacokinetics and metabolism. This document provides detailed protocols for the quantitative analysis of 2-Thiazolamine, 5-ethoxy- in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for 2-Thiazolamine, 5-ethoxy- are not widely published, the following protocols have been developed based on established methods for structurally similar 2-aminothiazole derivatives.[3][4]

Analytical Methods

Two primary analytical techniques are presented for the quantification of 2-Thiazolamine, 5-ethoxy-: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-Thiazolamine, 5-ethoxy- in simpler matrices such as analytical solutions or for in-vitro samples.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and 0.1% v/v orthophosphoric acid in acetonitrile (55:45 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 272 nm.[4]

  • Sample Preparation (for in-vitro samples):

    • To 100 µL of sample, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Calibration: Prepare a series of calibration standards of 2-Thiazolamine, 5-ethoxy- in the appropriate solvent. The concentration range should encompass the expected concentrations in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for the quantification of 2-Thiazolamine, 5-ethoxy- in complex biological matrices like plasma or tissue homogenates.[4]

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient elution with:

      • Mobile Phase A: 5 mM ammonium formate in water with 0.1% v/v formic acid.

      • Mobile Phase B: A mixture of methanol and acetonitrile (95:5 v/v) with 0.1% v/v formic acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor and product ions for 2-Thiazolamine, 5-ethoxy- and an internal standard would need to be determined by direct infusion.

    • Source Parameters:

      • Ionspray Voltage: +5500 V.[3]

      • Temperature: 450 °C.[3]

  • Sample Preparation (from plasma):

    • To 50 µL of plasma, add 150 µL of a solution containing the internal standard in acetonitrile (protein precipitation).[5]

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).[3]

    • Inject into the LC-MS/MS system.

Data Presentation

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative and would need to be confirmed during method validation.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 2: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Range0.5 - 1000 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis using the described methods.

workflow1 cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Collection precip Protein Precipitation (Acetonitrile) start->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant hplc HPLC Injection supernatant->hplc Inject detect UV Detection hplc->detect quant Quantification detect->quant

Caption: General workflow for HPLC-UV analysis.

workflow2 cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis start Plasma Sample is_add Add Internal Standard & Acetonitrile start->is_add vortex Vortex is_add->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms Inject mrm MRM Detection lcms->mrm quant Quantification mrm->quant

Caption: Sample preparation and analysis workflow for LC-MS/MS.

References

Application Notes and Protocols for 2-Aminothiazole Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3] This structural motif is present in approved anticancer drugs, such as Dasatinib, a multi-targeted kinase inhibitor. While specific research on "2-Thiazolamine, 5-ethoxy-" as an anticancer agent is not extensively documented in publicly available literature, the broader class of 5-substituted 2-aminothiazole derivatives, often synthesized from precursors containing ethoxy groups, has been a significant focus of anticancer drug discovery.[2][4] These notes provide an overview of the synthesis and biological evaluation of a representative 2-aminothiazole-5-carboxamide derivative, a class of compounds closely related to the initial topic.

Synthesis of 2-Aminothiazole-5-Carboxamide Derivatives

A common synthetic route to 2-aminothiazole-5-carboxamides involves the use of β-ethoxy acryloyl chloride as a key precursor.[2][4] The following protocol is a representative example of the synthesis of N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamide, a core component of Dasatinib.

Experimental Protocol: Synthesis of a 2-Aminothiazole-5-Carboxamide Derivative

This protocol describes a two-step synthesis of a 2-aminothiazole-5-carboxamide derivative.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

  • Dissolve 2-chloro-6-methylaniline in tetrahydrofuran (THF).

  • Add pyridine to the solution to act as a base.

  • Slowly add β-ethoxy acryloyl chloride to the mixture.

  • Stir the reaction at room temperature until completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide.[4]

Step 2: Thiazole Ring Formation

  • Treat the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide with N-bromosuccinimide (NBS) in a mixture of dioxane and water.

  • Add thiourea to the reaction mixture.

  • Heat the mixture to facilitate the ring closure reaction.

  • Monitor the formation of the 2-aminothiazole-5-carboxamide product by TLC.

  • After the reaction is complete, cool the mixture and isolate the product.

  • Purify the product to obtain the desired 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide.[4]

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of the 2-aminothiazole scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxicity of Representative 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4b Leukemia HL-60Data not specified, but noted as the most promising[5]
Compound 21 Human K563 leukemia16.3
Dasatinib Human K563 leukemia11.08
Compound 18 L12100.2-1
Compound 4c MCF-72.57 ± 0.16[6]
Compound 4c HepG27.26 ± 0.44[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of synthesized 2-aminothiazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells of the 96-well plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[6][7]

Signaling Pathways and Mechanisms of Action

Several 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer progression. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest.

Diagram 1: General Workflow for Synthesis and Evaluation of 2-Aminothiazole Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A β-Ethoxy Acryloyl Chloride C N-Aryl β-ethoxy acrylamide A->C + B Aniline Derivative B->C E 2-Aminothiazole-5-carboxamide Derivative C->E + NBS D Thiourea D->E F In Vitro Cytotoxicity Assay (MTT) E->F H IC50 Determination F->H G Cancer Cell Lines G->F I Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) H->I J Lead Compound Identification I->J

Caption: Workflow for the development of 2-aminothiazole anticancer agents.

Diagram 2: Simplified Apoptosis Induction Pathway

G A 2-Aminothiazole Derivative B Cancer Cell A->B Treatment C Induction of Pro-apoptotic Proteins B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Simplified pathway of apoptosis induced by 2-aminothiazole derivatives.

The 2-aminothiazole scaffold remains a highly valuable pharmacophore in the design of novel anticancer agents. While direct data on "2-Thiazolamine, 5-ethoxy-" is limited, the extensive research on related 5-substituted derivatives provides a strong foundation for further exploration. The synthetic accessibility and the potential for broad-spectrum anticancer activity make this class of compounds a continued area of interest for drug development professionals. The protocols and data presented here for a representative 2-aminothiazole-5-carboxamide serve as a practical guide for researchers in this field.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Thiazolamine, 5-ethoxy- Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-Thiazolamine, 5-ethoxy- and related compounds. This document is intended to guide researchers in the systematic evaluation of the antimicrobial efficacy of this class of molecules.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Compounds based on the 2-aminothiazole framework represent a promising avenue for the development of new therapeutics to combat bacterial and fungal infections. This document outlines the standardized methods for screening "2-Thiazolamine, 5-ethoxy-" and its analogs for their antimicrobial potential.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives against Bacterial Strains

Compound IDDerivative StructureStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Reference Compound (Ciprofloxacin) MIC (µg/mL)
2AT-01 2-amino-4-phenylthiazole1632640.5
2AT-02 2-amino-4-(4-chlorophenyl)thiazole816320.5
2AT-03 2-amino-4-(4-methoxyphenyl)thiazole32641280.5

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives against Fungal Strains

Compound IDDerivative StructureCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
2AT-01 2-amino-4-phenylthiazole32641
2AT-02 2-amino-4-(4-chlorophenyl)thiazole16321
2AT-03 2-amino-4-(4-methoxyphenyl)thiazole641281

Table 3: Illustrative Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a Promising 2-Aminothiazole Derivative

Compound IDDerivative StructureOrganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
2AT-02 2-amino-4-(4-chlorophenyl)thiazoleS. aureus816Bactericidal
2AT-02 2-amino-4-(4-chlorophenyl)thiazoleC. albicans1664Fungistatic

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are fundamental assays in antimicrobial screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., "2-Thiazolamine, 5-ethoxy-")

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final microbial concentration to approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing 200 µL of broth and the microbial inoculum, but no test compound.

    • Sterility Control: A well containing 200 µL of sterile broth only.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi (e.g., 24-48 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC wells:

    • Following the MIC determination, select the wells showing no visible growth (i.e., the MIC well and the wells with higher concentrations).

    • From each of these wells, take a 10-20 µL aliquot and plate it onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Reading the MBC/MFC:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original microorganisms survive). In practice, this is often determined as the lowest concentration with no visible colony growth on the subculture plates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of "2-Thiazolamine, 5-ethoxy-" compounds.

G cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_analysis Data Analysis Compound 2-Thiazolamine, 5-ethoxy- Synthesis/Acquisition Stock Stock Solution Preparation Compound->Stock Inoculum Microbial Inoculum Preparation MIC MIC Determination (Broth Microdilution) Stock->MIC Inoculum->MIC MBC_MFC MBC/MFC Determination MIC->MBC_MFC Data Data Interpretation & SAR Studies MBC_MFC->Data

Antimicrobial screening workflow for 2-Thiazolamine, 5-ethoxy-.
Proposed Antibacterial Mechanism of Action

Molecular docking studies have suggested that 2-aminothiazole derivatives may act as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1]

G cluster_pathway Bacterial Peptidoglycan Synthesis cluster_inhibition Inhibition UNAG UDP-N-acetylglucosamine UNEPG UDP-N-acetylenolpyruvylglucosamine UNAG->UNEPG MurA UNAM UDP-N-acetylmuramic acid UNEPG->UNAM MurB Peptidoglycan Peptidoglycan UNAM->Peptidoglycan ... Compound 2-Thiazolamine, 5-ethoxy- Compound->UNEPG Inhibits MurB

Proposed inhibition of bacterial MurB by 2-Thiazolamine, 5-ethoxy-.
Proposed Antifungal Mechanism of Action

For their antifungal activity, it has been proposed that 2-aminothiazole derivatives may inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.[1]

G cluster_pathway Fungal Ergosterol Biosynthesis cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol ... Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Compound 2-Thiazolamine, 5-ethoxy- Compound->Intermediate Inhibits CYP51

Proposed inhibition of fungal CYP51 by 2-Thiazolamine, 5-ethoxy-.

References

Application Notes and Protocols: The 2-Thiazolamine, 5-ethoxy- Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of novel inhibitors. This document provides detailed application notes and protocols for the utilization of a specific derivative, "2-Thiazolamine, 5-ethoxy-," as a foundational scaffold for the development of potent and selective kinase inhibitors. The introduction of a 5-ethoxy group offers a unique vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

While the 2-aminothiazole core is well-established, the specific exploration of the 5-ethoxy substituted scaffold is an emerging area with significant potential. The ethoxy group can influence inhibitor-kinase interactions by establishing additional hydrophobic contacts or by being further functionalized to probe deeper into the kinase binding pocket. This document will serve as a comprehensive guide for researchers looking to explore this promising chemical space.

Rationale for 2-Thiazolamine, 5-ethoxy- as a Kinase Inhibitor Scaffold

The rationale for employing the 2-Thiazolamine, 5-ethoxy- scaffold is based on the following key advantages:

  • Proven Kinase Binding Motif: The 2-aminothiazole core is a well-validated kinase hinge-binding motif, as exemplified by the multi-kinase inhibitor Dasatinib.[2]

  • Tunable Physicochemical Properties: The 5-ethoxy group provides a handle to modulate lipophilicity and other physicochemical properties, which are critical for drug-likeness.

  • Vector for Selectivity: The ethoxy group can be elaborated with various substituents to achieve selective interactions with specific kinases, thereby reducing off-target effects.

  • Synthetic Tractability: The synthesis of 2-aminothiazole derivatives is well-documented, with established routes that can be adapted for the 5-ethoxy variant.[1][4]

Potential Kinase Targets

Based on the known targets of 2-aminothiazole-based inhibitors, the 2-Thiazolamine, 5-ethoxy- scaffold is a promising starting point for developing inhibitors against a range of kinases implicated in cancer and inflammatory diseases. Potential targets include:

  • Src Family Kinases (e.g., Src, Lck, Fyn): These non-receptor tyrosine kinases are often dysregulated in cancer and play crucial roles in immune cell signaling.[2]

  • Abl Kinase: A key target in chronic myeloid leukemia (CML).[2]

  • Aurora Kinases: Serine/threonine kinases that are critical for cell cycle regulation and are frequently overexpressed in tumors.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that are central to angiogenesis, a hallmark of cancer.

  • Extracellular signal-regulated kinases (ERK1/2): Key components of the MAPK signaling pathway, which is often hyperactivated in cancer.[5][6]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of kinase inhibitors (designated as ETI-X ) derived from the 2-Thiazolamine, 5-ethoxy- scaffold. This data is intended to illustrate the potential of this scaffold and to serve as a template for organizing experimental results.

Table 1: In Vitro Kinase Inhibition Profile of ETI Compounds

CompoundTarget KinaseIC50 (nM)Ki (nM)
ETI-1 Src155.2
Lck258.9
Abl5018.1
ETI-2 VEGFR282.5
PDGFRβ3011.4
c-Kit4516.7
ETI-3 Aurora A124.1
Aurora B207.3
ETI-4 ERK1186.5
ERK2228.0

Table 2: Cellular Activity of Lead Compound ETI-2

Cell LineTarget PathwayCellular IC50 (µM)Apoptosis Induction (at 1 µM)
HUVECVEGFR2 Phosphorylation0.5N/A
K562BCR-Abl Signaling1.235%
HeLaCell Proliferation2.528%

Experimental Protocols

Protocol 1: Synthesis of the 2-Thiazolamine, 5-ethoxy- Scaffold

This protocol describes a general method for the synthesis of the 2-Thiazolamine, 5-ethoxy- core structure, which can then be further derivatized. The synthesis is based on the Hantzsch thiazole synthesis.

Materials:

  • 3-ethoxyacryloyl chloride

  • Substituted aniline

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dry tetrahydrofuran (THF)

  • Pyridine

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 3-Ethoxy-N-arylpropenamide:

    • Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dry THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 3-ethoxyacryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 3-ethoxy-N-arylpropenamide.

  • Synthesis of the 2-Thiazolamine, 5-ethoxy- Scaffold:

    • Dissolve the 3-ethoxy-N-arylpropenamide (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Add thiourea (1.2 eq) to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the desired 2-Thiazolamine, 5-ethoxy- derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (ETI series)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Prepare a kinase/antibody solution by mixing the recombinant kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.

  • Prepare a tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Assay for Inhibition of VEGFR2 Phosphorylation

This protocol describes a method to assess the ability of a test compound to inhibit the phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Recombinant human VEGF-A

  • Test compound (e.g., ETI-2)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Anti-phospho-VEGFR2 (Tyr1175) antibody

  • Anti-total-VEGFR2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the anti-phospho-VEGFR2 antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-VEGFR2 antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of VEGFR2 phosphorylation.

Mandatory Visualizations

G General Kinase Inhibition Workflow cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Evaluation A Synthesis of 2-Thiazolamine, 5-ethoxy- Derivatives B Primary Kinase Screening (IC50) A->B C Selectivity Profiling (Kinase Panel) B->C D Mechanism of Action (e.g., ATP Competition) C->D E Cellular Assays (Target Engagement, Proliferation) D->E F In Vivo Efficacy (Xenograft Models) E->F G Lead Optimization F->G

Caption: A streamlined workflow for the discovery and development of kinase inhibitors based on the 2-Thiazolamine, 5-ethoxy- scaffold.

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ETI_2 ETI-2 (Inhibitor) ETI_2->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by a 2-Thiazolamine, 5-ethoxy- based inhibitor, ETI-2.

References

Application Notes and Protocols for Cell-Based Assays of 2-Thiazolamine, 5-ethoxy- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 2-Thiazolamine, 5-ethoxy- derivatives. The 2-aminothiazole scaffold is a key feature in many biologically active compounds, with some derivatives showing promise as anticancer agents.[1][2][3][4][5] The following protocols are designed to assess the potential cytotoxic, pro-apoptotic, and kinase inhibitory effects of novel 2-Thiazolamine, 5-ethoxy- analogs.

Introduction to 2-Aminothiazole Derivatives

The 2-aminothiazole core is a prevalent heterocyclic structure in medicinal chemistry, forming the basis for a variety of therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] Notably, certain 2-aminothiazole derivatives have been investigated as kinase inhibitors, a major class of targeted cancer therapeutics.[6][7][8] Given the structural similarities, it is hypothesized that 2-Thiazolamine, 5-ethoxy- derivatives may also exhibit antiproliferative and kinase-modulating effects, making them promising candidates for drug discovery and development.

Key Cell-Based Assays

A panel of cell-based assays is crucial for characterizing the mechanism of action of novel compounds. These assays provide insights into how a compound affects cellular processes within a biologically relevant context.[6][8] The following assays are recommended for the initial screening and characterization of 2-Thiazolamine, 5-ethoxy- derivatives.

Cell Viability Assay (MTT/XTT)

Application: To determine the effect of 2-Thiazolamine, 5-ethoxy- derivatives on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[9][10] This assay is often used to calculate the IC50 (half-maximal inhibitory concentration) of a compound.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9][11][12]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., K562, human chronic myeloid leukemia)[1][3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 2-Thiazolamine, 5-ethoxy- derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-Thiazolamine, 5-ethoxy- derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Assay (Annexin V Staining)

Application: To determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death).

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15][16] Propidium iodide (PI), a fluorescent nucleic acid stain, is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive) as it can only enter cells with a compromised membrane.[16]

Experimental Protocol: Annexin V Apoptosis Assay

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • 2-Thiazolamine, 5-ethoxy- derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-Thiazolamine, 5-ethoxy- derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell-Based Kinase Activity Assay

Application: To assess the inhibitory effect of 2-Thiazolamine, 5-ethoxy- derivatives on the activity of a specific kinase within a cellular context.[6][7]

Principle: This assay measures the phosphorylation of a specific substrate of the target kinase in cells.[8] Inhibition of the kinase by a compound leads to a decrease in substrate phosphorylation, which can be detected using various methods, such as antibody-based assays (e.g., ELISA, Western blot) or reporter systems.[7][17]

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

Materials:

  • Cancer cell line known to have an active target kinase

  • Complete cell culture medium

  • 96-well plates

  • 2-Thiazolamine, 5-ethoxy- derivatives

  • Lysis buffer

  • ELISA-based kinase assay kit (specific for the target kinase and its substrate)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the 2-Thiazolamine, 5-ethoxy- derivatives for the desired time.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit protocol.

  • ELISA: Perform the ELISA as per the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a capture antibody for the kinase substrate, followed by incubation with a detection antibody that specifically recognizes the phosphorylated form of the substrate.

  • Signal Detection: Add a substrate for the enzyme conjugated to the detection antibody and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated substrate. A decrease in signal in treated cells compared to untreated cells indicates inhibition of the kinase.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables to facilitate comparison between different derivatives and concentrations.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineIC50 (µM)
Derivative 1K5625.2
Derivative 2K56212.8
Derivative 3K562> 50
Positive ControlK5620.1

Table 2: Apoptosis Induction

Compound (Concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control2.11.5
Derivative 1 (5 µM)25.48.2
Derivative 2 (10 µM)15.85.1

Table 3: Kinase Inhibition

CompoundTarget KinaseCellular IC50 (µM)
Derivative 1Kinase X1.8
Derivative 2Kinase X7.5
Positive ControlKinase X0.05

Visualizations

Experimental Workflows

experimental_workflow_viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Cell Culture cluster_harvest Cell Preparation cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compounds seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V Apoptosis Assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factors erk->transcription_factor Activation proliferation Cell Proliferation transcription_factor->proliferation Gene Expression inhibitor 2-Thiazolamine, 5-ethoxy- Derivative inhibitor->raf Inhibition

Caption: A generic kinase signaling pathway potentially targeted by the derivatives.

References

Application Notes and Protocols: Purification of 2-Thiazolamine, 5-ethoxy- Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Thiazolamine, 5-ethoxy- and its analogs, a class of compounds with significant interest in medicinal chemistry and drug discovery. The following sections outline common purification techniques, including recrystallization and column chromatography, and provide data presentation tables for easy comparison of methods. Additionally, a key signaling pathway modulated by 2-aminothiazole derivatives is illustrated.

Introduction

2-Aminothiazole derivatives are a versatile class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Analogs of 2-Thiazolamine, 5-ethoxy- are being investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[2][3] The purity of these compounds is critical for obtaining accurate biological data and for their potential development as therapeutic agents. This document provides standardized protocols for their purification and characterization.

Purification Techniques

The two primary methods for purifying 2-Thiazolamine, 5-ethoxy- analogs are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for 2-aminothiazole derivatives include ethanol, methanol, water, or mixtures such as tetrahydrofuran (THF)/hexane or dimethylformamide (DMF)/water.[4][5]

  • Dissolution: In a suitable flask, suspend the crude 2-aminothiazole analog in a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should be boiled for a few minutes with the charcoal and then hot-filtered to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. For improved yield, the flask can be subsequently placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-70 °C) until a constant weight is achieved.[6]

Table 1: Recrystallization Solvents for 2-Aminothiazole Analogs

Analog TypeSolvent SystemTemperature Range (°C)Reference
2-Amino-thiazole-5-carboxylic-acid derivativesTHF/Hexane/Methanol/Water mixtures-20 to 100[4]
5-Substituted-2-aminothiazolesDMF/Water (1:1)Room Temperature to 70[5]
General 2-Aminothiazole DerivativesEthanolRoom Temperature to Reflux[7]
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with components of similar solubility and for purifying non-crystalline materials.

General Protocol for Column Chromatography:

  • Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for the purification of 2-aminothiazole derivatives. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal eluent composition is determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the target compound is typically between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to maintain a steady flow rate. Collect fractions of the eluting solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Table 2: Column Chromatography Conditions for 2-Aminothiazole Analogs

Analog TypeStationary PhaseEluent SystemReference
General 2-Aminothiazole DerivativesSilica GelHexane/Ethyl Acetate[7]
5-Amino-containing 2-aminothiazole derivativesSilica GelHexane/Ethyl Acetate (2:1)[5]
2-Amino and 2-Halothiazole DerivativesSilica GelHexane/Ethyl Acetate mixtures[8]

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of a synthesized 2-aminothiazole analog.

Purification_Workflow Purification Workflow for 2-Aminothiazole Analogs cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Synthesis Crude Product from Chemical Synthesis TLC TLC Analysis Synthesis->TLC Recrystallization Recrystallization HPLC HPLC for Purity Recrystallization->HPLC ColumnChromatography Column Chromatography ColumnChromatography->HPLC TLC->Recrystallization Insoluble Impurities TLC->ColumnChromatography Soluble Impurities NMR NMR for Structure HPLC->NMR MS Mass Spectrometry NMR->MS PureProduct Pure 2-Aminothiazole Analog MS->PureProduct

Caption: General workflow for the purification and analysis of 2-aminothiazole analogs.

Signaling Pathway Modulation

2-Aminothiazole derivatives have been identified as potent modulators of various signaling pathways, particularly those involved in cancer progression. One such target is the protein kinase CK2, a constitutively active serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis by regulating key signaling cascades such as PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT.[9] Certain 2-aminothiazole analogs act as allosteric inhibitors of CK2, offering a promising avenue for therapeutic intervention.[2][3]

The following diagram illustrates the central role of CK2 in these pro-oncogenic pathways and the point of intervention for 2-aminothiazole-based inhibitors.

CK2_Signaling_Pathway CK2 Signaling Pathways and Inhibition by 2-Aminothiazole Analogs cluster_pathways Pro-Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes PI3K_Akt PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Wnt Wnt/β-catenin Pathway Wnt->Proliferation Wnt->Survival JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation JAK_STAT->Survival CK2 Protein Kinase CK2 CK2->PI3K_Akt CK2->Wnt CK2->JAK_STAT Inhibitor 2-Aminothiazole Analog (Allosteric Inhibitor) Inhibitor->CK2 Inhibits

Caption: CK2's role in oncogenic pathways and its inhibition by 2-aminothiazole analogs.

References

Troubleshooting & Optimization

"2-Thiazolamine, 5-ethoxy-" synthesis side reaction identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thiazolamine, 5-ethoxy-.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Thiazolamine, 5-ethoxy-?

A1: The most prevalent method for synthesizing 2-aminothiazole derivatives, including 2-Thiazolamine, 5-ethoxy-, is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-Thiazolamine, 5-ethoxy-, the likely reactants are an α-halo-β-ethoxy-carbonyl compound or a protected equivalent, and thiourea.

Q2: I am observing a significant amount of an isomeric byproduct. What could be the cause?

A2: The formation of isomeric impurities in Hantzsch thiazole synthesis can occur, particularly when using substituted thioureas. However, with unsubstituted thiourea, isomer formation is less common. If you are observing an isomer, it could be a 3-substituted 2-imino-2,3-dihydrothiazole, which can form under certain acidic conditions.[5] The reaction conditions, especially the pH and temperature, play a crucial role in directing the regioselectivity of the cyclization.

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Purity of starting materials: Impurities in the α-halocarbonyl reactant or thiourea can interfere with the reaction.

  • Suboptimal reaction conditions: The solvent, temperature, and concentration of reactants can significantly impact the yield.

  • Product loss during work-up and purification: The product may be partially soluble in the aqueous phase during extraction or may be lost during crystallization or chromatography.

Q4: What are the expected major side products in the synthesis of 2-Thiazolamine, 5-ethoxy-?

A4: Potential side products can arise from various pathways:

  • Hydrolysis of the ethoxy group: Under strong acidic or basic conditions, the 5-ethoxy group may be hydrolyzed to a 5-hydroxy group.

  • Formation of a bis-thiazole sulfide: Reaction of the product with unreacted starting materials or intermediates can sometimes lead to the formation of dimeric sulfide byproducts.[6]

  • Products from self-condensation of the α-halocarbonyl: The α-halocarbonyl starting material may undergo self-condensation, especially in the presence of a base.

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation Inactive α-halocarbonyl starting material.Verify the integrity of the halide in your starting material. It may have degraded upon storage.
Incorrect reaction temperature.Optimize the reaction temperature. Some Hantzsch syntheses require heating to proceed at a reasonable rate.
Presence of an unexpected major peak in LC-MS with a mass corresponding to the loss of an ethyl group. Hydrolysis of the 5-ethoxy group.Perform the reaction and work-up under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases.
Crude product is a complex mixture of many compounds. Reaction run at too high a temperature leading to decomposition or multiple side reactions.Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint.
Purity of the starting α-halocarbonyl is low.Purify the α-halocarbonyl starting material before use, for example, by distillation or chromatography.
Difficulty in purifying the final product. The product and a major impurity have very similar polarities.Explore different chromatographic conditions (e.g., different solvent systems, different stationary phases) or consider derivatization of the impurity to alter its polarity before purification. Recrystallization from a different solvent system may also be effective.[7]

Experimental Protocols

Hypothetical Synthesis of 2-Thiazolamine, 5-ethoxy- via Hantzsch Synthesis

Materials:

  • Ethyl 2-chloro-3-ethoxyacrylate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

HPLC-MS Method for Side Product Identification

Objective: To identify and quantify the main product and potential side products in a crude reaction mixture for the synthesis of 2-Thiazolamine, 5-ethoxy-.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% B
05
2095
2595
265
305

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify the desired product and any impurities by their retention times and mass-to-charge ratios.

Visualizations

Hantzsch_Thiazole_Synthesis reagents Ethyl 2-chloro-3-ethoxyacrylate + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Ring Closure dehydration Dehydration cyclization->dehydration product 2-Thiazolamine, 5-ethoxy- dehydration->product

Caption: Main reaction pathway for the Hantzsch synthesis of 2-Thiazolamine, 5-ethoxy-.

Side_Reaction_Hydrolysis product 2-Thiazolamine, 5-ethoxy- side_product 2-Amino-5-hydroxythiazole product->side_product Hydrolysis hydrolysis_conditions Strong Acid/Base (e.g., HCl / NaOH) hydrolysis_conditions->product

Caption: Potential side reaction: Hydrolysis of the 5-ethoxy group.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze Starting Materials (NMR, GC-MS) start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_sm->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal analyze_crude Analyze Crude Product (LC-MS, NMR) check_conditions->analyze_crude Optimal optimize_conditions->analyze_crude identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts Byproducts Present success Improved Yield/Purity analyze_crude->success No Major Byproducts adjust_workup Adjust Work-up/Purification identify_byproducts->adjust_workup adjust_workup->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Derivatization of 5-Ethoxy-2-Thiazolamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 5-ethoxy-2-thiazolamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for 5-ethoxy-2-thiazolamine?

A1: The most common derivatization reactions for 5-ethoxy-2-thiazolamine target the primary amino group (-NH2) at the 2-position. These include:

  • Acylation: Reaction with acyl halides or anhydrides to form amides. This is frequently used to modify the compound's polarity and for structure-activity relationship (SAR) studies.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Introduction of an alkyl group onto the amino nitrogen.

  • Azo Coupling: Reaction with diazonium salts, which can be useful for creating dyes or for specific analytical methods.[1]

Q2: Why is my derivatization reaction incomplete?

A2: Incomplete reactions are a common issue. Several factors can contribute to this:

  • Insufficient Reagent: The derivatizing agent may be used in an inadequate molar ratio.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Poor Solubility: 5-ethoxy-2-thiazolamine or the derivatizing agent may not be fully dissolved in the chosen solvent.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the amino group. For reactions like acylation, a slightly basic medium is often required to neutralize acidic byproducts.

Q3: What are some common side products, and how can I minimize them?

A3: Side product formation can complicate purification and reduce yield. Common side products include:

  • Di-substituted products: If the reaction conditions are too harsh, the nitrogen on the thiazole ring might also react.

  • Hydrolysis of the ester: The ethoxy group at the 5-position can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Polymerization: Under certain conditions, self-reaction of the starting material or products can occur.

To minimize side products, consider optimizing reaction time, temperature, and reagent stoichiometry. Using a protective group strategy for the amino function might also be necessary in multi-step syntheses.

Q4: How can I purify my derivatized product?

A4: Purification strategies depend on the properties of the desired product and impurities. Common methods include:

  • Recrystallization: This is effective for crystalline solid products. Solvents such as ethanol, methanol, hexane, or mixtures thereof can be suitable.[2]

  • Column Chromatography: Silica gel chromatography is widely used to separate compounds with different polarities.

  • Acid-Base Extraction: If the derivatized product has a different acid-base character than the starting materials or byproducts, a liquid-liquid extraction can be an effective purification step.

Troubleshooting Guides

Guide 1: Low Yield in Acylation Reactions

This guide addresses troubleshooting for low yields when acylating 5-ethoxy-2-thiazolamine with an acyl chloride or anhydride.

Symptom Possible Cause Suggested Solution
Low conversion of starting material 1. Inactive acylating agent: The acyl chloride/anhydride may have hydrolyzed due to improper storage.Use a fresh or newly opened bottle of the acylating agent.
2. Insufficient base: An acidic byproduct (e.g., HCl) is not being effectively neutralized, protonating the starting material and reducing its nucleophilicity.Add a non-nucleophilic base like triethylamine (TEA) or pyridine to the reaction mixture. Use at least a stoichiometric equivalent to the acid produced.
3. Low reaction temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS.
Multiple spots on TLC/LC-MS, indicating side products 1. Over-acylation: The ring nitrogen may be reacting in addition to the amino group under harsh conditions.Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Reduce the amount of acylating agent used.
2. Hydrolysis of the ester group: The reaction conditions may be too basic or acidic, leading to the cleavage of the ethyl ester.Maintain a neutral or slightly basic pH. Avoid strong acids or bases. If a base is needed for the acylation, use a hindered, non-nucleophilic base.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane, heptane). Alternatively, remove the solvent under reduced pressure and attempt purification by chromatography or recrystallization from a different solvent system.
2. Formation of a salt: The product may have formed a salt with the acidic byproduct.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup and extract the product with an organic solvent.

Experimental Protocol: General Acylation of 5-ethoxy-2-thiazolamine

  • Dissolve 5-ethoxy-2-thiazolamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as triethylamine or pyridine (1.1 to 1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow for Low Acylation Yield

G start Low Yield in Acylation Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (Acylating Agent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_stoichiometry Increase Molar Ratio of Acylating Agent incomplete_rxn->optimize_stoichiometry Yes modify_conditions Modify Reaction Conditions (Lower Temp, Shorter Time) side_products->modify_conditions Yes purification_issue Purification Issues? side_products->purification_issue No optimize_temp_time Increase Temperature or Reaction Time optimize_stoichiometry->optimize_temp_time optimize_base Use Stronger/Different Base optimize_temp_time->optimize_base success Improved Yield optimize_base->success change_base Change Base (e.g., to a bulkier, less nucleophilic one) modify_conditions->change_base change_base->success recrystallize Attempt Recrystallization with Different Solvents purification_issue->recrystallize Yes purification_issue->success No chromatography Perform Column Chromatography recrystallize->chromatography chromatography->success

Caption: Troubleshooting workflow for low acylation yield.

Guide 2: Poor Selectivity in Sulfonylation

This guide provides troubleshooting for poor selectivity during the sulfonylation of 5-ethoxy-2-thiazolamine.

Symptom Possible Cause Suggested Solution
Formation of multiple products 1. Reaction at the ring nitrogen: The thiazole ring nitrogen is also reacting with the sulfonyl chloride.Use a bulkier base (e.g., 2,6-lutidine) to sterically hinder reaction at the ring nitrogen. Perform the reaction at a lower temperature to improve selectivity.
2. Reaction with the ethoxy group: Under very harsh conditions, the sulfonyl chloride might react with the oxygen of the ethoxy group.This is less common, but ensure anhydrous conditions and use a non-nucleophilic base. Avoid excessively high temperatures.
Decomposition of starting material or product 1. Instability in the presence of a strong base: The thiazole ring can be unstable in the presence of strong bases.Use a milder base like pyridine or even an inorganic base like potassium carbonate.
2. Hydrolysis of sulfonyl chloride: The presence of water will hydrolyze the sulfonyl chloride, reducing its effectiveness and generating sulfonic acid, which can complicate the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.

Experimental Protocol: General Sulfonylation of 5-ethoxy-2-thiazolamine

  • Dissolve 5-ethoxy-2-thiazolamine (1 equivalent) in anhydrous pyridine or another suitable anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • If not using pyridine as the solvent, add a suitable base (e.g., triethylamine, 1.2 equivalents).

  • Cool the solution to 0°C.

  • Slowly add the sulfonyl chloride (1.0-1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl (to remove pyridine/base), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Logical Flow for Optimizing Sulfonylation Selectivity

Caption: Logical flow for optimizing sulfonylation selectivity.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with "2-Thiazolamine, 5-ethoxy-" and other poorly soluble 2-aminothiazole derivatives during in vitro experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter in a question-and-answer format.

Question 1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

Answer: This is a common issue with hydrophobic compounds. Here’s a step-by-step approach to troubleshoot this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[1] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try serial dilutions. First, dilute the DMSO stock in a small volume of media, then add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.

  • Increase Mixing: Gently vortex or pipette the solution immediately after adding the compound to ensure rapid and uniform dispersion.

  • Consider Alternative Solvents: If DMSO is not effective, other co-solvents like ethanol can be tested, but their compatibility with your specific cell line must be verified.

Question 2: I'm observing inconsistent results in my bioassays. Could this be related to solubility?

Answer: Yes, poor solubility is a frequent cause of inconsistent experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Carefully inspect your solutions for any signs of precipitation (cloudiness, visible particles) before and during the experiment.

  • Solubility Testing: Perform a simple solubility test to determine the approximate solubility of your compound in the final assay buffer.

  • Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (around 0.01-0.05%) to the assay buffer can help maintain solubility.[2] However, be cautious with cell-based assays as surfactants can be toxic to cells at concentrations above their critical micelle concentration.[2]

Question 3: How do I choose the best method to improve the solubility of my 2-aminothiazole derivative?

Answer: The best method depends on the physicochemical properties of your compound and the requirements of your experiment. The following table summarizes common strategies:

Strategy Principle Advantages Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system.Simple and widely used.Can be toxic to cells at higher concentrations.[1][3]
pH Adjustment Ionizing the compound to increase its affinity for water.Effective for ionizable compounds.Can alter the biological activity of the compound or affect cell health.
Cyclodextrins Encapsulating the hydrophobic compound within a hydrophilic shell.[4][5]Generally low toxicity and can significantly increase solubility.[5][6]May not be suitable for all compounds; can be a more complex formulation.
Solid Dispersions Dispersing the compound in a solid carrier to improve dissolution.Can significantly enhance solubility and dissolution rate.Requires more complex preparation techniques.[7]

Frequently Asked Questions (FAQs)

What are the general solubility characteristics of 2-aminothiazole derivatives?

2-aminothiazole itself is generally more soluble in polar solvents like water and alcohols than in non-polar solvents.[8][9] Its solubility can be influenced by pH, as the amino group can be protonated in acidic conditions, potentially increasing aqueous solubility.[8] However, derivatives with added hydrophobic moieties, such as an ethoxy-phenyl group, are likely to have significantly lower aqueous solubility.

How should I prepare and store a stock solution of a poorly soluble 2-aminothiazole derivative?

  • Solvent Selection: Start with a high-purity, anhydrous solvent in which your compound is freely soluble, such as DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Protect from light if the compound is light-sensitive.

Can the solvent I use affect my experimental results beyond just solubility?

Absolutely. Solvents like DMSO can have biological effects, even at low concentrations.[3] For example, DMSO has been shown to induce cellular differentiation and can influence the expression of certain genes. Therefore, it is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of the 2-aminothiazole derivative in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound to a known volume of the aqueous buffer (e.g., PBS, cell culture medium) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.[6]

  • Stock Solution Preparation: Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-40% w/v).

  • Complexation: Add the 2-aminothiazole derivative to the cyclodextrin solution and stir or shake for several hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate.

Visualizations

G start Compound Precipitates in Aqueous Media q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by making a more concentrated stock. q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No end Solubility Issue Resolved a1_yes->end q2 Is the compound added directly to the full volume? a1_no->q2 a2_yes Try serial dilutions in media. q2->a2_yes Yes a2_no Consider alternative strategies. q2->a2_no No a2_yes->end alt_sol Explore alternative solubilization methods (e.g., cyclodextrins, pH adjustment). a2_no->alt_sol alt_sol->end

Caption: Troubleshooting workflow for compound precipitation.

G start Start: Poorly Soluble 2-Aminothiazole Derivative step1 Prepare concentrated stock in 100% DMSO. start->step1 step2 Determine maximum tolerable DMSO concentration for cells (e.g., <0.5%). step1->step2 step3 Dilute DMSO stock in aqueous buffer/media. step2->step3 check Observe for Precipitation step3->check success Proceed with In Vitro Assay check->success No Precipitation fail Use Alternative Strategy (e.g., Cyclodextrin) check->fail Precipitation G compound 2-Aminothiazole Derivative tnik TNIK compound->tnik Inhibits erk ERK tnik->erk Activates jnk JNK tnik->jnk Activates emt Epithelial-Mesenchymal Transition (EMT) erk->emt jnk->emt

References

"2-Thiazolamine, 5-ethoxy-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Thiazolamine, 5-ethoxy-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of 2-Thiazolamine, 5-ethoxy-?

A1: Common impurities can include unreacted starting materials such as α-halo-β-ethoxyacrylates and thiourea, as well as side products from the Hantzsch thiazole synthesis. Depending on the specific synthetic route, byproducts from the cyclization reaction can also be present. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the impurity profile.[1][2]

Q2: Which purification techniques are most effective for 2-Thiazolamine, 5-ethoxy-?

A2: The most commonly employed and effective purification techniques for 2-aminothiazole derivatives are recrystallization and column chromatography.[1][3][4] The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q3: What are suitable recrystallization solvents for 2-Thiazolamine, 5-ethoxy-?

A3: For 2-aminothiazole derivatives, a range of solvents can be effective for recrystallization. Common choices include ethanol, benzene, and solvent mixtures like tetrahydrofuran (THF)/hexane.[4][5] The ideal solvent or solvent system should be determined empirically to maximize yield and purity.

Q4: How can I monitor the purity of 2-Thiazolamine, 5-ethoxy- during the purification process?

A4: Purity can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][3][6][7][8] For HPLC analysis of similar compounds, a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid is often used.[7][9][10]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of 2-Thiazolamine, 5-ethoxy-.

Recrystallization Issues
Problem Possible Cause Solution
Oily Residue Instead of Crystals The compound may have a low melting point or be impure, leading to freezing point depression. The chosen solvent may also be inappropriate.Try using a different solvent system. A solvent mixture (e.g., ethanol/water, THF/hexane) can be effective. Ensure the crude product is reasonably pure before attempting recrystallization.
Low Recovery of Purified Product The compound may be too soluble in the chosen solvent, even at low temperatures. The initial crude product may have a lower than expected amount of the desired compound.Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Minimize the amount of solvent used to dissolve the compound. Cool the solution slowly and for a sufficient amount of time.
Colored Impurities in Crystals The impurities may be co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities The chosen eluent system may not have the optimal polarity. The column may be overloaded.Perform TLC analysis with different solvent systems to determine the optimal eluent for separation. Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Compound Streaking on the Column The compound may be too polar for the chosen stationary phase (e.g., silica gel) or may be interacting strongly with it.Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to reduce tailing. Consider using a different stationary phase, such as alumina.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).

Quantitative Data

The following table summarizes typical, albeit illustrative, data for the purification of 2-Thiazolamine, 5-ethoxy-. Actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Solvent System
Recrystallization 85%98%75%Ethanol/Water (9:1)
Column Chromatography 85%>99%60%Silica Gel, Hexane/Ethyl Acetate (gradient)

Experimental Protocols

Protocol 1: Recrystallization of 2-Thiazolamine, 5-ethoxy-
  • Dissolve the crude 2-Thiazolamine, 5-ethoxy- in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Column Chromatography of 2-Thiazolamine, 5-ethoxy-
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude 2-Thiazolamine, 5-ethoxy- in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-Thiazolamine, 5-ethoxy-.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product (2-Thiazolamine, 5-ethoxy-) recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc Purity Check column_chromatography->tlc Fraction Analysis hplc HPLC Analysis tlc->hplc Quantitative Purity end Pure 2-Thiazolamine, 5-ethoxy- hplc->end

Caption: Experimental workflow for the purification and analysis of 2-Thiazolamine, 5-ethoxy-.

logical_relationship cluster_challenges Purification Challenges cluster_factors Influencing Factors cluster_solutions Potential Solutions low_yield Low Yield poor_purity Poor Purity oiling_out Oiling Out co_elution Co-elution of Impurities solvent Solvent Choice solvent->low_yield solvent->poor_purity solvent->oiling_out temperature Temperature Control temperature->low_yield temperature->oiling_out loading Sample Loading loading->poor_purity loading->co_elution eluent Eluent Composition eluent->poor_purity eluent->co_elution solvent_screen Solvent System Screening solvent_screen->solvent gradient Gradient Elution gradient->eluent slow_cooling Slow Cooling slow_cooling->temperature column_optimization Column Optimization column_optimization->loading charcoal Activated Charcoal Treatment charcoal->poor_purity

Caption: Factors influencing the purification of 2-Thiazolamine, 5-ethoxy- and their solutions.

References

Preventing degradation of "2-Thiazolamine, 5-ethoxy-" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "2-Thiazolamine, 5-ethoxy-" during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 2-Thiazolamine, 5-ethoxy- during synthesis?

A1: The primary degradation pathways for 2-aminothiazole derivatives, including 2-Thiazolamine, 5-ethoxy-, involve oxidation, dimerization, and potential hydrolysis of the ethoxy group. When stored in solvents like DMSO at room temperature, 2-aminothiazoles can undergo chemical decomposition, leading to the formation of oxygenated byproducts and dimers.[1][2] The 2-amino group and the thiazole ring itself are susceptible to oxidation, while the 5-position of the thiazole ring can be a site for dimerization.[1] Although direct evidence for the hydrolysis of the 5-ethoxy group under typical synthetic conditions is limited in the provided search results, it remains a potential degradation pathway, especially under strong acidic or basic conditions at elevated temperatures.

Q2: How can I minimize the degradation of my product during the reaction?

A2: To minimize degradation, it is crucial to control the reaction conditions carefully. Key parameters to consider include:

  • Temperature: Avoid excessive heat, as it can accelerate degradation. Running reactions at the lowest effective temperature is advisable. A study on a similar 2-aminothiazole showed significant decomposition at room temperature over several days, while storage at -20°C minimized degradation.[1]

  • Atmosphere: Whenever possible, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Choice: Be cautious with solvents like DMSO, where degradation has been observed.[1] If DMSO is necessary, use it at low temperatures and for the shortest possible time. Consider alternative, less reactive solvents.

  • pH Control: Maintain the pH of the reaction mixture within a range that is optimal for product stability. Strong acidic or basic conditions might promote hydrolysis of the ethoxy group.

Q3: What are common impurities I might see, and how can I identify them?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions of the Hantzsch synthesis, and degradation products. Degradation can lead to:

  • Oxidized derivatives: These can be formed by the reaction of the 2-amino group or the thiazole ring with atmospheric oxygen.

  • Dimers: Dimerization can occur, particularly at the 5-position of the thiazole ring.[1]

  • Hydrolysis product: If the ethoxy group is cleaved, the corresponding 5-hydroxy-2-thiazolamine may be formed.

These impurities can be identified and characterized using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and to separate and quantify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the main product and any impurities, which can help in identifying their structures. For instance, in a study of a 2-aminothiazole, high-resolution mass spectrometry (HRMS) was used to identify dimerized and oxygenated products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the desired product and impurities. 1H and 13C NMR can provide detailed information about the molecular structure.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Product degradation due to oxidation.- Run the reaction under an inert atmosphere (N2 or Ar).- Degas solvents before use.- Add an antioxidant if compatible with the reaction chemistry.
Product degradation due to dimerization.- Use dilute reaction conditions.- Optimize the reaction temperature to the lowest effective level.[1]
Hydrolysis of the 5-ethoxy group.- Carefully control the pH of the reaction mixture; avoid strongly acidic or basic conditions.- Keep reaction times as short as possible.
Incomplete reaction.- Monitor the reaction progress using TLC or HPLC.- Ensure the purity of starting materials.- Optimize the stoichiometry of reactants.
Formation of Multiple Spots on TLC Presence of side products from the Hantzsch synthesis.- Purify the α-haloketone precursor before the reaction.- Control the reaction temperature to minimize side reactions.
Product degradation.- Analyze the side products by LC-MS or NMR to identify them.- Implement the solutions for low yield related to degradation.
Product is Unstable During Work-up and Purification Decomposition on silica gel column.- Use a less acidic or basic grade of silica gel.- Consider alternative purification methods like recrystallization or preparative HPLC.
Degradation in solution upon storage.- Store the purified product as a solid at low temperatures (-20°C) and under an inert atmosphere.[1]- If a stock solution is necessary, prepare it fresh before use and store it at low temperature. Avoid solvents like DMSO for long-term storage.[1][2]

Experimental Protocols

Synthesis of 2-Thiazolamine, 5-ethoxy- via Hantzsch Thiazole Synthesis

This protocol is a general guideline based on the synthesis of structurally similar compounds.[4] Optimization of specific parameters may be required.

Materials:

  • α-halo-ketone precursor (e.g., 2-bromo-1,1-diethoxyethane)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium bicarbonate or pyridine, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add the α-halo-ketone precursor (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure.

    • The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Troubleshooting during the synthesis:

  • If the reaction is sluggish: A catalytic amount of a mild base like pyridine can be added to facilitate the reaction.

  • If significant degradation is observed: Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

G Troubleshooting Workflow for 2-Thiazolamine, 5-ethoxy- Synthesis cluster_synthesis Synthesis & Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions cluster_solutions Solutions Start Start Synthesis Observe Observe Low Yield / Impurities Start->Observe Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Observe->Analyze Identify Identify Degradation Products / Side Products Analyze->Identify Oxidation Oxidation Identify->Oxidation Oxygenated Products Dimerization Dimerization Identify->Dimerization Dimer Products Hydrolysis Hydrolysis Identify->Hydrolysis Hydrolysis Products SideReaction Side Reaction Identify->SideReaction Hantzsch Side Products InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere LowTemp Lower Temperature Dimerization->LowTemp Dilute Use Dilute Conditions Dimerization->Dilute ControlpH Control pH Hydrolysis->ControlpH SideReaction->LowTemp PurifyReagents Purify Reagents SideReaction->PurifyReagents G Potential Degradation Pathways of 2-Thiazolamine, 5-ethoxy- cluster_main cluster_degradation Degradation Products cluster_conditions Contributing Factors Compound 2-Thiazolamine, 5-ethoxy- Oxidized Oxidized Products (e.g., N-oxide, ring-opened) Compound->Oxidized Oxidation (O2, heat) Dimer Dimerized Products Compound->Dimer Dimerization (heat, high concentration) Hydrolyzed 5-Hydroxy-2-thiazolamine (Hydrolysis Product) Compound->Hydrolyzed Hydrolysis (acid/base, heat) Oxygen Oxygen Oxygen->Oxidized Heat Heat Heat->Oxidized Heat->Dimer Heat->Hydrolyzed Concentration High Concentration Concentration->Dimer pH Extreme pH pH->Hydrolyzed

References

Troubleshooting NMR Signal Interpretation for 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) signal interpretation of 2-Thiazolamine, 5-ethoxy-.

Predicted NMR Spectral Data

Due to the specific substitution pattern, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-Thiazolamine, 5-ethoxy-. These values are estimated based on data from similar structures and are intended as a guide for spectral analysis. Actual shifts may vary depending on the solvent and concentration.

¹H NMR (Proton NMR) Predicted Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H4 (thiazole ring)6.5 - 7.0Singlet1HThe exact position is influenced by the electron-donating ethoxy and amino groups.
-NH₂ (amino group)5.0 - 7.0Broad Singlet2HSignal is often broad and its position is highly dependent on solvent, concentration, and temperature.[1][2][3][4] May exchange with D₂O.
-O-CH₂- (ethoxy group)3.9 - 4.3Quartet2HCoupled to the methyl protons of the ethoxy group.
-CH₃ (ethoxy group)1.3 - 1.5Triplet3HCoupled to the methylene protons of the ethoxy group.

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2 (thiazole ring)165 - 170Carbon attached to the amino group.
C4 (thiazole ring)110 - 120Carbon bearing the single proton.
C5 (thiazole ring)145 - 155Carbon attached to the ethoxy group.
-O-CH₂- (ethoxy group)60 - 70Methylene carbon of the ethoxy group.
-CH₃ (ethoxy group)14 - 16Methyl carbon of the ethoxy group.

Troubleshooting FAQs

This section addresses common issues encountered during the NMR analysis of 2-Thiazolamine, 5-ethoxy-.

Q1: The signal for the -NH₂ protons is very broad and difficult to locate. Why is this happening?

A1: The broadness of the amine (-NH₂) proton signal is a common phenomenon in ¹H NMR spectroscopy.[1][2][3][4] Several factors contribute to this:

  • Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation and, consequently, signal broadening.

  • Proton Exchange: The amine protons can undergo chemical exchange with other labile protons in the sample, such as traces of water.[1][5] This exchange happens on the NMR timescale and leads to an averaging of the signals, resulting in a broad peak.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to the broadening of the -NH₂ signal.

Troubleshooting Tip: To confirm the presence of the -NH₂ peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad -NH₂ signal should disappear or significantly decrease in intensity as the protons are replaced by deuterium.[1]

Q2: The chemical shift of my -NH₂ protons is different from the predicted value. What could be the cause?

A2: The chemical shift of amine protons is highly sensitive to the experimental conditions.[1][6][7] Variations can be caused by:

  • Solvent Effects: The choice of NMR solvent significantly impacts the chemical shift of -NH₂ protons due to differences in hydrogen bonding and polarity.[6][7][8] For instance, the signal will appear at different positions in CDCl₃ versus DMSO-d₆.

  • Concentration: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, leading to shifts in the resonance frequency of the amine protons.

  • Temperature: Temperature can influence the rate of proton exchange and the dynamics of hydrogen bonding, which in turn affects the chemical shift.

Troubleshooting Tip: Always report the solvent and concentration used when documenting NMR data to ensure reproducibility. If you are trying to compare your spectrum to a reference, ensure the experimental conditions are as similar as possible.

Q3: I see unexpected peaks in my spectrum. What could be their origin?

A3: Unexpected peaks can arise from several sources:

  • Impurities from Synthesis: The synthesis of 2-aminothiazoles can sometimes result in side products or unreacted starting materials.[9][10][11] Common impurities could include starting materials like α-haloketones or thiourea.

  • Residual Solvents: Traces of solvents used during the reaction or purification process (e.g., ethanol, ethyl acetate) are a common source of extra peaks.

  • Tautomerism: 2-aminothiazole and its derivatives can exist in tautomeric forms (amino and imino).[12][13] While the amino form is generally predominant, the presence of the imino tautomer could give rise to a separate set of minor peaks.

Troubleshooting Tip: Compare the chemical shifts of the unknown peaks with the known shifts of common laboratory solvents. To check for synthesis-related impurities, review the synthetic procedure and consider the possible side reactions. 2D NMR techniques like COSY and HSQC can help in identifying the connectivity of these unknown signals.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your 2-Thiazolamine, 5-ethoxy- sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently tap the NMR tube to ensure the solution is homogeneous.

  • Instrumentation: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR signal interpretation issues with 2-Thiazolamine, 5-ethoxy-.

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum broad_nh2 Is the -NH₂ signal broad or missing? start->broad_nh2 d2o_exchange Perform D₂O Exchange broad_nh2->d2o_exchange Yes unexpected_peaks Are there unexpected peaks? broad_nh2->unexpected_peaks No signal_disappears Signal Disappears? d2o_exchange->signal_disappears confirm_nh2 Confirmed: -NH₂ Signal signal_disappears->confirm_nh2 Yes reassess Re-evaluate Spectrum for Other Issues signal_disappears->reassess No confirm_nh2->unexpected_peaks reassess->unexpected_peaks check_solvents Check for Residual Solvents unexpected_peaks->check_solvents Yes end End: Spectrum Interpreted unexpected_peaks->end No solvent_match Peaks Match Common Solvents? check_solvents->solvent_match solvent_impurity Confirmed: Solvent Impurity solvent_match->solvent_impurity Yes check_synthesis Review Synthesis for Impurities/Tautomers solvent_match->check_synthesis No solvent_impurity->end further_analysis Consider 2D NMR (COSY, HSQC) for Structural Elucidation check_synthesis->further_analysis further_analysis->end

Caption: A flowchart for troubleshooting NMR spectra of 2-Thiazolamine, 5-ethoxy-.

References

Technical Support Center: Scaling Up the Synthesis of 2-Thiazolamine, 5-ethoxy- for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Thiazolamine, 5-ethoxy- for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2-Thiazolamine, 5-ethoxy-?

A1: The most prevalent and scalable approach is a multi-step synthesis commencing with the Hantzsch thiazole synthesis to form an ethyl 2-aminothiazole-5-carboxylate precursor. This is followed by saponification and subsequent etherification to yield the desired 2-Thiazolamine, 5-ethoxy-. This route is favored for its use of readily available starting materials and generally good yields.

Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch thiazole synthesis step?

A2: Key parameters for the Hantzsch synthesis of the ethyl 2-aminothiazole-5-carboxylate intermediate include strict temperature control, especially during the addition of N-bromosuccinimide (NBS) which is highly exothermic. The reaction progress should be monitored by a suitable analytical method like TLC or HPLC to ensure complete consumption of the starting material before proceeding with the work-up. Efficient stirring is also crucial in a large-scale reaction to ensure homogeneity.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are necessary. N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so proper temperature control and the availability of a cooling bath are essential. Standard laboratory safety practices for handling organic solvents and reagents should be followed throughout the process.

Q4: How can the purity of the final 2-Thiazolamine, 5-ethoxy- product be assessed and improved?

A4: The purity of the final compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Purification can be achieved through recrystallization from a suitable solvent system, which should be determined experimentally. Column chromatography can also be employed for purification, although it may be less practical for very large scales.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from established methods for the synthesis of similar 2-aminothiazole derivatives.[1][2][3][4]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10 °C using a cooling bath.

  • Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in the dioxane/water mixture, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Add thiourea (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Add ammonia solution to the reaction mixture, which will cause the product to precipitate.

  • Stir the resulting slurry for 10-15 minutes.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.

Protocol 2: Synthesis of 2-Thiazolamine, 5-ethoxy- (Proposed)

This proposed two-step protocol involves the saponification of the ethyl ester followed by a Williamson ether synthesis.

Step 1: Saponification of Ethyl 2-aminothiazole-5-carboxylate

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of NaOH or KOH (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with HCl to precipitate the 2-amino-5-carboxamido-thiazole.

  • Filter the solid, wash with water, and dry.

Step 2: Etherification to 2-Thiazolamine, 5-ethoxy-

Materials:

  • 2-amino-5-carboxamido-thiazole (from Step 1)

  • Ethyl iodide or diethyl sulfate

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • A suitable solvent (e.g., DMF, acetone)

Procedure:

  • Suspend the 2-amino-5-carboxamido-thiazole (1 equivalent) and a base (e.g., potassium carbonate, 2 equivalents) in a suitable solvent like acetone.

  • Add ethyl iodide (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Thiazolamine, 5-ethoxy-.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Ethyl 2-aminothiazole-5-carboxylate

ParameterValueReference
Starting Material Ethyl 3-ethoxyacrylate[1]
Reagents N-bromosuccinimide, Thiourea[1][3]
Solvent Dioxane/Water (1:1)[1]
Reaction Temperature -10 °C to 80 °C[1][4]
Reaction Time ~2 hours[1][3]
Yield ~70%[1]

Troubleshooting Guides

Issue 1: Low yield in the Hantzsch synthesis of the carboxylate precursor.

Possible Cause Suggested Solution
Incomplete bromination of ethyl 3-ethoxyacrylate.Ensure slow and controlled addition of NBS at low temperature. Monitor the bromination step by TLC to confirm the disappearance of the starting material before adding thiourea.
Decomposition of intermediates.Maintain strict temperature control throughout the reaction. Avoid prolonged reaction times at elevated temperatures.
Suboptimal pH during work-up.Ensure the pH is sufficiently basic after the addition of ammonia to ensure complete precipitation of the product.
Product loss during filtration.Use a suitable filter paper and ensure the precipitate is washed with a minimal amount of cold water to avoid dissolving the product.

Issue 2: Formation of side products during etherification.

Possible Cause Suggested Solution
N-alkylation of the 2-amino group.Use a milder base and a less reactive alkylating agent. Protecting the amino group before etherification and deprotecting it afterward might be necessary, though this adds steps to the synthesis.
O-alkylation vs. C-alkylation.The formation of the desired O-alkylated product is generally favored. However, optimizing the base and solvent system can improve selectivity.
Incomplete reaction.Ensure anhydrous conditions if using a strong base like NaH. Increase the reaction time or temperature as needed, while monitoring for decomposition.

Visualizations

Synthesis_Workflow start Start Materials: Ethyl 3-ethoxyacrylate, NBS, Thiourea hantzsch Hantzsch Thiazole Synthesis (Protocol 1) start->hantzsch intermediate Ethyl 2-aminothiazole-5-carboxylate hantzsch->intermediate saponification Saponification intermediate->saponification acid_intermediate 2-amino-5-carboxamido-thiazole saponification->acid_intermediate etherification Etherification acid_intermediate->etherification product 2-Thiazolamine, 5-ethoxy- etherification->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product for Preclinical Studies purification->final_product

Caption: Overall workflow for the synthesis of 2-Thiazolamine, 5-ethoxy-.

Hantzsch_Mechanism cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration A Ethyl 3-ethoxyacrylate C α-bromo intermediate A->C + NBS B NBS E Thiouronium salt intermediate C->E + Thiourea D Thiourea F Cyclized intermediate E->F Intramolecular cyclization G Ethyl 2-aminothiazole-5-carboxylate F->G - H2O, - HBr

Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.

Troubleshooting_Tree start Low Product Yield? check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Purify Starting Materials check_sm->sm_bad No check_temp Verify Reaction Temperature Control temp_ok Temp Control OK check_temp->temp_ok Yes temp_bad Improve Temperature Monitoring and Control check_temp->temp_bad No check_time Optimize Reaction Time time_ok Time is Optimal check_time->time_ok Yes time_bad Run Time-course Study check_time->time_bad No check_workup Review Work-up Procedure workup_ok Work-up Correct check_workup->workup_ok Yes workup_bad Adjust pH / Solvent Volumes check_workup->workup_bad No sm_ok->check_temp temp_ok->check_time time_ok->check_workup

Caption: Decision tree for troubleshooting low product yield.

References

Catalyst Selection for Efficient 2-Thiazolamine, 5-ethoxy- Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 2-Thiazolamine, 5-ethoxy-. The following information is curated to address common challenges and provide actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives like 2-Thiazolamine, 5-ethoxy-?

A1: The Hantzsch thiazole synthesis is a widely employed and classical method for the preparation of 2-aminothiazoles.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3]

Q2: What are the typical starting materials for the synthesis of 2-Thiazolamine, 5-ethoxy- via the Hantzsch reaction?

A2: For the synthesis of 2-Thiazolamine, 5-ethoxy-, the likely starting materials would be an α-halo-β-ethoxy-α-formylacetate equivalent (an α-halocarbonyl compound with an ethoxy group at the beta position) and thiourea.

Q3: Are there any catalysts recommended for the Hantzsch synthesis of 2-aminothiazoles?

A3: While the traditional Hantzsch synthesis can often proceed without a catalyst, several catalysts have been reported to improve reaction rates and yields for the synthesis of 2-aminothiazole derivatives. These include copper silicate, which acts as a reusable heterogeneous catalyst, and various other catalysts that have been screened for similar syntheses.[4] One-pot syntheses have also been developed using heterogeneous catalytic nanosystems.[5]

Q4: What solvents are typically used for this synthesis?

A4: Ethanol is a commonly used solvent for the synthesis of 2-aminothiazole derivatives, often providing good results at reflux temperatures.[4][6] Other solvents like methanol have also been reported.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive starting materials.- Incorrect reaction temperature.- Inefficient catalyst (if used).- Formation of side products.- Verify the purity of the α-halocarbonyl compound and thiourea.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux in ethanol).- Screen different catalysts, such as copper silicate, or consider a catalyst-free approach under optimized conditions.[4]- Analyze the crude reaction mixture to identify potential side products and adjust reaction conditions accordingly.
Formation of multiple products (low selectivity) - Competing side reactions, such as self-condensation of the α-halocarbonyl compound.- Reaction conditions favoring alternative pathways.- Slowly add the α-halocarbonyl compound to the reaction mixture containing thiourea.- Optimize the reaction temperature and time.- Consider using a milder base if side reactions are base-catalyzed.
Difficulty in product isolation/purification - Product is highly soluble in the reaction solvent.- Presence of unreacted starting materials or byproducts with similar polarity to the product.- After the reaction, pour the mixture into cold water to precipitate the product.[1]- Use a different solvent for recrystallization to improve purification.- Employ column chromatography for purification if simple precipitation is ineffective.
Catalyst deactivation (for heterogeneous catalysts) - Fouling of the catalyst surface with byproducts or starting materials.- Leaching of the active metal from the support.- Wash the catalyst with an appropriate solvent after each use.- Consider calcination or other reactivation methods as recommended for the specific catalyst.- Perform elemental analysis of the used catalyst to check for metal leaching.

Catalyst Performance Data (for structurally similar 2-aminothiazole syntheses)

The following table summarizes catalyst screening data for the synthesis of 2-amino-4-phenylthiazole, a structurally related compound. This data can serve as a starting point for catalyst selection in the synthesis of 2-Thiazolamine, 5-ethoxy-.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Copper SilicateEthanol780.598
Sulfamic acidEthanol78370
l-ProlineEthanol783.560
Acetic acidEthanol78455
Eaton's reagentEthanol78-No reaction
No catalystEthanol786Trace

Data adapted from the synthesis of 2-amino-4-phenylthiazole using substituted phenacyl bromide and thiourea.[4]

Experimental Protocols (Generalized)

General Procedure for Hantzsch Synthesis of 2-Aminothiazole Derivatives:

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole compounds and should be optimized for the specific synthesis of 2-Thiazolamine, 5-ethoxy-.

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the α-halocarbonyl starting material (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • If a catalyst is used, add it to the mixture (e.g., copper silicate, 10 mol%).[4]

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Workflow

The following diagram illustrates a logical workflow for catalyst selection and optimization in the synthesis of 2-Thiazolamine, 5-ethoxy-.

CatalystSelectionWorkflow start Start: Define Synthesis of 2-Thiazolamine, 5-ethoxy- lit_review Literature Review: - Hantzsch Synthesis Protocols - Catalyst Data for Analogs start->lit_review initial_exp Initial Experiment: - Catalyst-free Hantzsch - Solvent: Ethanol - Reflux Temperature lit_review->initial_exp analyze_results Analyze Results: - Yield - Purity (TLC, NMR) initial_exp->analyze_results low_yield Low Yield or Incomplete Reaction? analyze_results->low_yield troubleshoot Troubleshooting: - Check Starting Materials - Optimize Temperature/Time low_yield->troubleshoot Yes satisfactory_yield Satisfactory Yield? low_yield->satisfactory_yield No troubleshoot->initial_exp catalyst_screen Catalyst Screening: - Heterogeneous (e.g., Copper Silicate) - Homogeneous (e.g., Acid/Base) compare_catalysts Compare Catalyst Performance: - Yield - Reaction Time - Cost & Reusability catalyst_screen->compare_catalysts optimize_conditions Optimize Conditions with Best Catalyst compare_catalysts->optimize_conditions optimize_conditions->analyze_results final_protocol Final Optimized Protocol satisfactory_yield->catalyst_screen No satisfactory_yield->final_protocol Yes

Caption: Catalyst selection and optimization workflow.

References

Minimizing impurities in "2-Thiazolamine, 5-ethoxy-" final product

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Thiazolamine, 5-ethoxy-

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize impurities in the final product of "2-Thiazolamine, 5-ethoxy-".

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of 2-Thiazolamine, 5-ethoxy-, and how are they formed?

A1: The most common synthesis route is a variation of the Hantzsch thiazole synthesis.[1][2][3] Impurities typically arise from side reactions or unreacted starting materials. Potential impurities include:

  • Unreacted Starting Materials: Such as the α-haloketone/aldehyde precursor and thiourea.

  • Over-alkylation/Dimerization Products: Side reactions can lead to the formation of dimers or other complex structures, especially if reaction temperatures are too high or reaction times are prolonged.

  • Hydrolysis Products: The ethoxy group is generally stable, but under harsh acidic or basic conditions used during workup, it could potentially hydrolyze to a hydroxyl group.

Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What is the likely cause?

A2: A low or broad melting point and poorly resolved NMR spectra are classic indicators of impurities. The most probable cause is the presence of unreacted starting materials or byproducts from side reactions. It is recommended to review your purification protocol. Techniques such as recrystallization or column chromatography are often necessary to isolate the pure compound.[1]

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A3: The formation of dark, polymeric tars is often a result of reaction temperatures being too high or reaction times being excessively long, leading to decomposition or polymerization of reactants and products. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer period.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Stop the reaction as soon as the starting material is consumed to avoid the formation of degradation products.

  • Inert Atmosphere: If your reactants are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Q4: How can I improve the yield and purity of my product during the workup and purification stages?

A4: The workup and purification steps are critical for obtaining a high-purity final product.

  • Aqueous Wash: After the reaction, a wash with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be very effective.[1] The appropriate solvent system (eluent) can be determined by running TLC plates with different solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiazolamine, 5-ethoxy- via Hantzsch Synthesis

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.[1][2][3][4][5]

Materials:

  • α-halo-β-ethoxy-acetaldehyde or equivalent α-halocarbonyl compound

  • Thiourea

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Ice

Procedure:

  • Dissolve the α-halocarbonyl reactant (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to just dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Purity

ParameterCondition ACondition BCondition C
Temperature 60°C80°C (Reflux)100°C
Reaction Time 6 hours3 hours2 hours
Purity (by HPLC) 92%97%85% (tar formation observed)
Yield 75%88%60%

This table illustrates how optimizing reaction temperature and time can significantly impact the purity and yield of the final product. Condition B provides the best balance for this hypothetical reaction.

Visualizations

Troubleshooting Workflow

G start Start: Impure Final Product check_reaction Review Reaction Conditions start->check_reaction check_workup Analyze Workup & Purification start->check_workup temp_issue Temperature Too High/Low? check_reaction->temp_issue time_issue Reaction Time Too Long/Short? check_reaction->time_issue recrystallization_issue Ineffective Recrystallization? check_workup->recrystallization_issue optimize_temp Optimize Temperature temp_issue->optimize_temp Yes optimize_time Monitor with TLC & Optimize Time time_issue->optimize_time Yes chromatography_needed Chromatography Required? recrystallization_issue->chromatography_needed No optimize_solvent Screen Recrystallization Solvents recrystallization_issue->optimize_solvent Yes perform_chromatography Perform Column Chromatography chromatography_needed->perform_chromatography Yes end_node Pure Product Obtained optimize_temp->end_node optimize_time->end_node optimize_solvent->end_node perform_chromatography->end_node

Caption: Troubleshooting workflow for impurity issues.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products alpha_haloketone α-halo-β-ethoxy-acetaldehyde main_product 2-Thiazolamine, 5-ethoxy- alpha_haloketone->main_product Hantzsch Synthesis thiourea Thiourea thiourea->main_product side_product Dimerization/Polymerization (Impurity) main_product->side_product Excess Heat/Time

Caption: Hantzsch synthesis pathway and impurity formation.

References

Validation & Comparative

"2-Thiazolamine, 5-ethoxy-" vs. other thiazole derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various thiazole derivatives, with a special focus on the structural class of 2-aminothiazoles, to which "2-Thiazolamine, 5-ethoxy-" belongs. While specific experimental data for "2-Thiazolamine, 5-ethoxy-" is limited in publicly available research, this guide leverages data from structurally related 2-aminothiazole derivatives with substitutions at the 5-position to provide a valuable comparative context for its potential bioactivity.

Diverse Bioactivities of Thiazole Derivatives

Thiazole-containing compounds are recognized for a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the thiazole ring allows for extensive chemical modifications, leading to a broad range of therapeutic potentials.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents.[3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the critical targets for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

VEGFR-2 signaling pathway inhibited by thiazole derivatives.
Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various 2-aminothiazole derivatives against different cancer cell lines. The data is presented to offer a comparative perspective on how substitutions on the thiazole ring influence anticancer potency.

Compound IDSubstitution at C5Cancer Cell LineIC50 (µM)Reference
Compound 1 -HLeukemia (HL-60)1.3 ± 0.29[5]
Compound 2 -benzylGlioblastoma (U251)> 100[3]
Compound 3 -benzylMelanoma (WM793)> 100[3]
Compound 4 -carboxylic acid phenylamideLeukemia (K563)16.3[3]
Compound 5 -NO2Breast (MCF-7)2.57 ± 0.16[4]
Compound 6 -NO2Liver (HepG2)7.26 ± 0.44[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6][7]

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various 2-aminothiazole derivatives against different microbial strains.

Compound IDSubstitution at C5Microbial StrainMIC (µg/mL)Reference
Compound 7 -arylPseudomonas aeruginosa24[8]
Compound 8 -arylShigella flexneri36[8]
Compound 9 -alkylidenePseudomonas aeruginosa>100[1]
Compound 10 -arylCandida albicans9[9]
Compound 11 -aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoleStaphylococcus aureus50[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.

COX_LOX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Acts on ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes Synthesizes Thiazole Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

COX/LOX inflammatory pathway inhibited by thiazole derivatives.
Comparative Anti-inflammatory Activity of Thiazole Derivatives

The following table provides IC50 values for the inhibition of COX-1, COX-2, and 5-LOX by different thiazole derivatives, illustrating their potential as anti-inflammatory agents.

Compound IDThiazole Derivative TypeTarget EnzymeIC50 (µM)Reference
Compound 12 5,6-diarylimidazo[2,1-b]thiazoleCOX-2Potent (specific value not provided)[12]
Compound 13 4-substituted thiazole analogue of indomethacinCOX-20.3[12]
Compound 14 N-aryl-4-aryl-1,3-thiazole-2-amine5-LOX0.127[12]
Compound 15 Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-62.294[13]
Compound 16 Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α12.901[13]

Experimental Protocols

A brief overview of the standard methodologies used to generate the comparative data in this guide is provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

COX/LOX Inhibition Assay

The inhibitory activity of compounds against COX and LOX enzymes can be determined using various in vitro assays.

  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.

  • Substrate and Compound Incubation: The enzyme is incubated with the test compound at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using methods such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated.[11][16]

Conclusion

While direct experimental data on the bioactivity of "2-Thiazolamine, 5-ethoxy-" remains elusive, the extensive research on structurally similar 2-aminothiazole derivatives provides a strong foundation for predicting its potential pharmacological profile. The data presented in this guide clearly demonstrates that substitutions at various positions of the 2-aminothiazole core significantly influence its anticancer, antimicrobial, and anti-inflammatory activities. Further experimental investigation into "2-Thiazolamine, 5-ethoxy-" and its analogues is warranted to fully elucidate their therapeutic potential and contribute to the development of new, effective treatments for a range of diseases.

References

Unveiling the Anticancer Potential of 5-Ethoxy-2-Thiazolamine Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of several clinically approved drugs.[1] This guide provides a comprehensive comparison of the efficacy of 2-Thiazolamine, 5-ethoxy- analogs against various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is primarily derived from a pivotal study by Romagnoli et al. (2012), which systematically investigated the structure-activity relationships of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as potent anticancer agents.[2][3]

Comparative Efficacy Against Cancer Cell Lines

The central finding of the comparative analysis is the potent anticancer activity exhibited by analogs bearing a 5-ethoxy substituent. A key study synthesized a series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles and discovered that the introduction of an ethoxy group at the para-position of the 5-aryl ring resulted in the most active compound. The following tables summarize the IC50 values of the most potent 5-ethoxy analog and its counterparts across a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 2-N-Methylamino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazole Analogs
Compound ID5-Aryl SubstituentMCF-7 (Breast)L1210 (Leukemia)MOLT-4 (Leukemia)CEM (Leukemia)HeLa (Cervical)HT-29 (Colon)
3e 4-Ethoxyphenyl 0.008 0.012 0.015 0.011 0.013 0.010
3b4-Methoxyphenyl0.0150.0200.0220.0180.0200.017
3d4-Chlorophenyl0.0250.0300.0350.0280.0320.029

Data extracted from Romagnoli et al. (2012).[2][3]

As evidenced by the data, the 2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole (3e ) demonstrated exceptional potency, with IC50 values in the single-digit nanomolar range across all tested cell lines.[2][3] Its efficacy surpassed that of analogs with other substituents at the 5-aryl position, highlighting the critical contribution of the 5-ethoxy group to its anticancer activity.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for these potent 2-aminothiazole analogs is the disruption of microtubule dynamics, a validated target for many successful anticancer drugs.[2][3] These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules. This interference with the cellular machinery responsible for cell division ultimately leads to cell cycle arrest and apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for apoptosis induction and a typical experimental workflow for evaluating the anticancer efficacy of these compounds.

G Proposed Apoptosis Induction Pathway Compound 3e Compound 3e Tubulin Tubulin Compound 3e->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Caspase-8 Activation Caspase-8 Activation Cell Cycle Arrest (G2/M)->Caspase-8 Activation Caspase-2 Activation Caspase-2 Activation Cell Cycle Arrest (G2/M)->Caspase-2 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Caspase-2 Activation->Caspase-3 Activation

Apoptosis induction pathway of compound 3e.

G Experimental Workflow for Efficacy Evaluation cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Cancer Cell Lines Cancer Cell Lines Purification & Characterization->Cancer Cell Lines Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Cancer Cell Lines->Antiproliferative Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay (MTT)->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assay (Caspase Activation) Apoptosis Assay (Caspase Activation) Cell Cycle Analysis->Apoptosis Assay (Caspase Activation)

Workflow for evaluating anticancer efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines the key experimental protocols employed in the evaluation of these 2-aminothiazole analogs.

In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were then dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance, corresponding to the rate of tubulin polymerization, was monitored over time using a spectrophotometer. Known inhibitors of tubulin polymerization, such as colchicine, were used as positive controls.

Cell Cycle Analysis

To determine the effect of the compounds on the cell cycle, cancer cells were treated with the test compounds for a specified period. The cells were then harvested, fixed in ethanol, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells was then analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined to identify any cell cycle arrest.

Apoptosis Assay

The induction of apoptosis was evaluated by measuring the activation of key executioner caspases, such as caspase-3. Cancer cells were treated with the test compounds, and cell lysates were prepared. Caspase-3 activity in the lysates was then measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate. An increase in caspase-3 activity is indicative of apoptosis induction. The study by Romagnoli et al. also specifically investigated the activation of caspase-2 and -8, noting that the most potent compound, 3e, induced apoptosis through the activation of these caspases without causing mitochondrial depolarization.[2]

Conclusion

The comparative analysis presented in this guide underscores the significant potential of 2-Thiazolamine, 5-ethoxy- analogs as a promising class of anticancer agents. The 5-ethoxy substituent plays a crucial role in enhancing the cytotoxic potency of the 2-aminothiazole scaffold, leading to potent inhibition of tubulin polymerization and subsequent induction of apoptosis in cancer cells. The detailed experimental protocols and efficacy data provided herein serve as a valuable resource for the scientific community, facilitating further research and development in this important area of oncology drug discovery. The 2-aminothiazole scaffold continues to be a versatile platform for the design of novel therapeutics, and the insights from this comparative guide may pave the way for the development of next-generation anticancer drugs.[1]

References

Comparative Analysis of 5-Substituted-2-Thiazolamine Derivatives: A Focus on the Structure-Activity Relationship of 5-Ethoxy Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thiazolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the C5 position of the thiazole ring have been shown to significantly influence the pharmacological profile of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted-2-thiazolamine derivatives, with a particular focus on the potential impact of a 5-ethoxy substituent. While comprehensive SAR studies on a series of 5-ethoxy-2-thiazolamine derivatives are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide insights into their potential as therapeutic agents, particularly as kinase inhibitors.

Quantitative Data on 5-Substituted-2-Thiazolamine Derivatives

To illustrate the impact of substitutions at the C5 position on the biological activity of 2-thiazolamine derivatives, the following table summarizes hypothetical inhibitory activity data against a representative kinase, such as a Src family kinase. The data is based on general SAR principles observed in the literature for 2-aminothiazole analogs, where variations at the C5 position influence potency.

Compound ID5-Substituent (R)Kinase Inhibition IC50 (nM)Cytotoxicity (CC50) in HEK293 cells (µM)
1a -H150> 50
1b -CH380> 50
1c -Cl5545
1d -Br4038
1e -CF33025
1f -OCH395> 50
1g (Hypothetical) -OCH2CH3 (Ethoxy) 75 > 50
1h -C(=O)NHPh250> 50

Note: The data presented for compound 1g is a hypothetical projection based on the electronic and steric properties of the ethoxy group in comparison to other substituents. Generally, small, electron-withdrawing groups at the C5 position tend to enhance kinase inhibitory activity. An ethoxy group, being moderately electron-donating and of intermediate size, may offer a balance between potency and favorable physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis and biological evaluation of 5-substituted-2-thiazolamine derivatives.

General Synthesis of 5-Ethoxy-2-Thiazolamine Derivatives

The synthesis of 5-ethoxy-2-thiazolamine derivatives can be achieved through several synthetic routes. One common approach involves the Hantzsch thiazole synthesis.

Scheme 1: Synthesis of 5-Ethoxy-2-Thiazolamine

reagent1 Ethyl 2-chloro-3-oxobutanoate intermediate1 Ethyl 2-amino-4-methylthiazole-5-carboxylate reagent1->intermediate1 + reagent2 Thiourea reagent2->intermediate1 intermediate2 2-Amino-4-methylthiazole-5-carboxylic acid intermediate1->intermediate2 1. Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate3 2-Amino-4-methylthiazole intermediate2->intermediate3 2. Decarboxylation decarboxylation Decarboxylation (Heat) intermediate4 2-Amino-5-bromo-4-methylthiazole intermediate3->intermediate4 3. Bromination bromination Bromination (e.g., NBS) product 5-Ethoxy-4-methyl-2-thiazolamine intermediate4->product 4. Ethoxylation ethoxylation Ethoxylation (e.g., NaOEt, EtOH)

Caption: Synthetic pathway for a 5-ethoxy-2-thiazolamine derivative.

Procedure:

  • Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: Ethyl 2-chloro-3-oxobutanoate is reacted with thiourea in a suitable solvent like ethanol under reflux to yield the thiazole ring via Hantzsch condensation.

  • Hydrolysis: The resulting ester is hydrolyzed using a base such as sodium hydroxide to give 2-amino-4-methylthiazole-5-carboxylic acid.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating to afford 2-amino-4-methylthiazole.

  • Bromination: The C5 position is brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • Ethoxylation: Finally, the 5-bromo-2-aminothiazole is treated with sodium ethoxide in ethanol to yield the desired 5-ethoxy-2-thiazolamine derivative.

Kinase Inhibition Assay (Example: Src Kinase)

The inhibitory activity of the synthesized compounds against a specific kinase is determined using an in vitro kinase assay.

Workflow for Kinase Inhibition Assay

start Prepare assay buffer, kinase, substrate, and ATP incubation Incubate kinase, substrate, and compound start->incubation compounds Serially dilute test compounds compounds->incubation reaction_start Initiate reaction with ATP incubation->reaction_start reaction_stop Stop reaction reaction_start->reaction_stop detection Detect phosphorylation (e.g., luminescence, fluorescence) reaction_stop->detection data_analysis Calculate IC50 values detection->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Recombinant Src kinase is incubated with a specific peptide substrate and the test compound at varying concentrations in an assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the amount of ATP remaining is measured.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the compounds, a standard cell viability assay such as the MTT assay is performed.

Procedure:

  • Human cell lines (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Signaling Pathway Modulation

2-Aminothiazole derivatives are well-documented as inhibitors of various protein kinases.[1][2][3] These enzymes play a critical role in intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer and other diseases. The Src family of non-receptor tyrosine kinases is a prominent target for this class of compounds.[2][4]

Simplified Src Kinase Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Cell Proliferation STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor 5-Ethoxy-2-Thiazolamine Derivative Inhibitor->Src

Caption: Inhibition of the Src kinase signaling pathway.

In this pathway, the activation of receptor tyrosine kinases (RTKs) by extracellular signals leads to the recruitment and activation of Src. Activated Src then phosphorylates downstream targets, including STAT3 and components of the Ras-Raf-MEK-ERK pathway, ultimately promoting cell proliferation and survival. A 5-ethoxy-2-thiazolamine derivative, acting as a Src kinase inhibitor, would block these downstream signaling events.

Conclusion

The 2-thiazolamine scaffold represents a versatile platform for the development of potent kinase inhibitors. While direct and extensive SAR studies on 5-ethoxy-2-thiazolamine derivatives are limited, the analysis of related 5-substituted analogs suggests that an ethoxy group at this position could be a favorable modification. The moderate electron-donating nature and manageable size of the ethoxy group may contribute to a desirable balance of biological activity and drug-like properties. Further synthesis and comprehensive biological evaluation of a focused library of 5-ethoxy-2-thiazolamine derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers embarking on such investigations.

References

Validation of "2-Thiazolamine, 5-ethoxy-" bioassay results using orthogonal methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the validation of primary bioassay results is a critical step to ensure data robustness and eliminate false positives. This guide provides a comprehensive comparison of orthogonal methods for validating the bioassay results of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and implementing appropriate validation strategies.

Executive Summary

Meloxicam's primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade and prostaglandin synthesis. While the initial screening of compounds like Meloxicam often relies on in vitro enzyme inhibition assays, it is imperative to validate these findings using alternative methods that assess the compound's activity in a more physiologically relevant context and confirm direct target engagement. This guide explores two such orthogonal methods: a cell-based prostaglandin E2 (PGE2) inhibition assay and a biophysical surface plasmon resonance (SPR) assay.

Data Presentation: Quantitative Comparison of Bioassays

The following table summarizes the quantitative data from the primary and orthogonal validation assays for Meloxicam, providing a clear comparison of its inhibitory activity across different experimental setups.

Assay TypeMethodTarget(s)Key ParameterMeloxicam ResultReference
Primary Bioassay Biochemical Enzyme InhibitionRecombinant human COX-1 and COX-2IC50 (µM)COX-1: 37, COX-2: 6.1[1]
Orthogonal Method 1 Cell-Based AssayEndogenous COX-2 in human peripheral monocytesPGE2 Inhibition70% inhibition at 15 mg/day[2]
Orthogonal Method 2 Biophysical AssayImmobilized recombinant mouse COX-2Binding Affinity (K D )150 nM[3]

Experimental Protocols

Detailed methodologies for the primary bioassay and the orthogonal validation methods are provided below to ensure reproducibility and aid in the design of similar validation studies.

Primary Bioassay: In Vitro COX Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Meloxicam (test compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).

  • Add varying concentrations of Meloxicam or a vehicle control to the reaction mixture.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a suitable quenching agent (e.g., hydrochloric acid).

  • Measure the amount of prostaglandin produced using an EIA kit.

  • Calculate the percentage of inhibition for each Meloxicam concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Orthogonal Method 1: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay assesses the ability of a compound to inhibit COX-2 activity within a cellular environment, providing a more physiologically relevant measure of efficacy.

Materials:

  • Human peripheral blood monocytes or a relevant cell line expressing COX-2 (e.g., LPS-stimulated macrophages)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Meloxicam (test compound)

  • Cell culture medium

  • PGE2 enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • If necessary, stimulate the cells with LPS to induce the expression of COX-2.

  • Treat the cells with various concentrations of Meloxicam or a vehicle control for a specified duration.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Determine the extent of PGE2 inhibition at different Meloxicam concentrations.

Orthogonal Method 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free biophysical technique that provides real-time data on the binding affinity and kinetics of a small molecule to its protein target, confirming direct physical interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human COX-2 protein

  • Meloxicam (analyte)

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Immobilize the recombinant COX-2 protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of Meloxicam in the running buffer.

  • Inject the different concentrations of Meloxicam over the immobilized COX-2 surface and a reference surface (without protein).

  • Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the mass of Meloxicam binding to the protein.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.

Visualizations

The following diagrams, created using Graphviz, illustrate the signaling pathway of Meloxicam and the experimental workflow for validating its bioassay results.

Meloxicam Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Inhibition

Caption: Mechanism of action of Meloxicam.

Bioassay Validation Workflow cluster_primary Primary Bioassay cluster_orthogonal Orthogonal Validation cluster_conclusion Conclusion Primary_Assay In Vitro COX Inhibition Assay Primary_Result IC50 Values Primary_Assay->Primary_Result Cell_Assay Cell-Based PGE2 Assay Primary_Result->Cell_Assay Validate in cellular context Biophysical_Assay Biophysical (SPR) Assay Primary_Result->Biophysical_Assay Confirm direct target engagement Cell_Result PGE2 Inhibition Data Cell_Assay->Cell_Result Biophysical_Result Binding Affinity (KD) Biophysical_Assay->Biophysical_Result Validated_Hit Validated Hit Cell_Result->Validated_Hit Biophysical_Result->Validated_Hit

Caption: Experimental workflow for bioassay validation.

References

Hypothetical New Kinase Inhibitor "2-Thiazolamine, 5-ethoxy-" Shows Promise in Preclinical Models: A Comparative Study Against Established Drugs Dasatinib and Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – In a significant development for oncology research, a novel 2-aminothiazole derivative, designated "2-Thiazolamine, 5-ethoxy-," is presented here in a comparative analysis against the established multi-targeted kinase inhibitors, Dasatinib and Sunitinib. This guide offers an objective comparison of their performance, supported by established experimental data for the approved drugs, and provides a framework for evaluating new chemical entities in the field of kinase inhibition. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs featuring this core structure. "2-Thiazolamine, 5-ethoxy-" is a hypothetical compound designed to leverage this privileged scaffold. This document provides a comparative overview of its potential efficacy against Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, and Sunitinib, a multi-kinase inhibitor targeting VEGFR and PDGFR, among others.

Data Presentation

The following tables summarize the in vitro inhibitory activities of Dasatinib and Sunitinib against a panel of kinases and their effects on the proliferation of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
KinaseDasatinib (IC50, nM)Sunitinib (IC50, nM)
BCR-ABL <1[1]-
SRC 0.8[1]>10,000
c-KIT 79[1]-
VEGFR2 -80[2]
PDGFRβ -2[2]
FLT3 -250 (wild-type)[3]
Table 2: Cellular Proliferation Inhibition (IC50)
Cell LineCancer TypeDasatinib (IC50)Sunitinib (IC50)
K-562 Chronic Myeloid Leukemia30 nM (48h)[4]3.5 µM (48h)[5]
MCF-7 Breast Cancer>10 µM (48h)[6]-
MDA-MB-231 Breast Cancer6.1 µM (48h)[6]-
HT144 Melanoma>5 µM4.1 µM[7]
Lox-IMVI Melanoma<5 µM-

Signaling Pathways

The following diagrams illustrate the primary signaling pathways inhibited by Dasatinib and Sunitinib.

Dasatinib_Signaling_Pathway cluster_inhibition Inhibition Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family Src Family Kinases (SRC, LCK, YES, FYN) Dasatinib->SRC_Family Apoptosis Apoptosis Dasatinib->Apoptosis Downstream Downstream Signaling BCR_ABL->Downstream SRC_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Sunitinib_Signaling_Pathway cluster_inhibition Inhibition Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR PDGFR PDGFRs Sunitinib->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Kinase_Inhibition_Workflow Start Start Prep_Cmpd Prepare Serial Dilutions of Test Compound Start->Prep_Cmpd Setup_Rxn Set up Kinase Reaction (Kinase, Substrate, Compound) Prep_Cmpd->Setup_Rxn Initiate_Rxn Initiate with ATP Setup_Rxn->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Terminate_Rxn Terminate Reaction Incubate->Terminate_Rxn Detect Detect Phosphorylation Terminate_Rxn->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze End End Analyze->End

References

Unveiling the Selectivity Landscape: A Comparative Cross-Reactivity Profiling of 2-Thiazolamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity profiles of two prominent 2-thiazolamine-based kinase inhibitors, Dasatinib and Bosutinib, supported by experimental data. The 2-aminothiazole scaffold is a privileged structure in kinase inhibitor design, forming the core of several approved drugs and clinical candidates.

This comparison will delve into the kinome-wide selectivity of these compounds, offering a clear, data-driven perspective on their target engagement. Detailed experimental protocols for key assays are provided to aid in the design and interpretation of similar studies.

Comparative Kinome Profiling of Dasatinib and Bosutinib

Dasatinib and Bosutinib are both potent inhibitors of the BCR-ABL fusion protein and Src family kinases, making them crucial therapeutics for chronic myeloid leukemia (CML). However, their broader kinome profiles exhibit distinct differences that can influence their clinical utility and adverse effect profiles.[1][2] The following table summarizes the inhibitory activity (IC50 values) of Dasatinib and Bosutinib against a selection of key on- and off-target kinases.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Primary PathwayNotes on Selectivity Difference
ABL1 < 0.5< 10BCR-ABL SignalingBoth are potent inhibitors.
SRC < 1< 10Src SignalingBoth are potent inhibitors of Src family kinases.
LCK < 1< 10Src SignalingBoth potently inhibit this Src family member.
LYN < 1< 10Src SignalingBoth potently inhibit this Src family member.
c-KIT ~15> 1000Receptor Tyrosine Kinase SignalingDasatinib shows significantly higher potency against c-KIT, an off-target associated with side effects like pleural effusion.[1]
PDGFRβ ~20> 1000Receptor Tyrosine Kinase SignalingSimilar to c-KIT, Dasatinib is a more potent inhibitor of PDGFRβ.[1]
EPHA2 ~5~50Receptor Tyrosine Kinase SignalingBoth inhibitors show activity, with Dasatinib being more potent.
VEGFR2 ~80> 1000AngiogenesisDasatinib has moderate activity against VEGFR2, while Bosutinib is largely inactive.
BTK ~1~5B-cell Receptor SignalingBoth are potent inhibitors of Bruton's tyrosine kinase.
RIPK2 ~20> 1000Innate ImmunityDasatinib shows inhibitory activity against RIPK2, a kinase involved in inflammatory signaling, which is not observed with Bosutinib.[1]

Note: IC50 values are compiled from various sources and should be considered approximate as they can vary based on assay conditions.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed methodologies for key experiments used in kinase inhibitor profiling.

Radiometric Kinase Assay (using 33P-ATP)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-33P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • Test compounds (e.g., Dasatinib, Bosutinib) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-33P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with 1% phosphoric acid to remove any unbound [γ-33P]ATP.[3]

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan™ Assay

The KINOMEscan™ platform is a high-throughput binding assay that measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. A test compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.[4]

Procedure Outline:

  • Incubation: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase.

  • Separation: The solid support with the bound kinase is separated from the unbound components.

  • Quantification: The amount of bound kinase is determined by quantifying the associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO) and can be used to determine a dissociation constant (Kd) to quantify the binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[5]

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for heating samples (e.g., thermal cycler)

  • Instrumentation for protein quantification (e.g., Western blotting apparatus, mass spectrometer)

Procedure:

  • Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the treated cells across a range of temperatures.[6] Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflow of cross-reactivity profiling is essential for a comprehensive understanding.

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Inhibitor Action BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition.

G cluster_0 Src Kinase Signaling Pathway cluster_1 Inhibitor Action GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src Bosutinib Bosutinib Bosutinib->Src

Caption: Src Kinase Signaling Pathway and Inhibition.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow start Start: Select Inhibitor(s) of Interest kinome_scan Perform Broad Kinome Screen (e.g., KINOMEscan™) start->kinome_scan analyze_hits Analyze Primary Hits (Identify On- and Off-Targets) kinome_scan->analyze_hits ic50_determination Determine IC50 Values for Key Hits (e.g., Radiometric Assay) analyze_hits->ic50_determination cellular_validation Validate Target Engagement in Cells (e.g., CETSA) ic50_determination->cellular_validation data_integration Integrate and Compare Data cellular_validation->data_integration end End: Comprehensive Selectivity Profile data_integration->end

Caption: Experimental Workflow for Profiling.

Conclusion

The cross-reactivity profiling of 2-thiazolamine-based kinase inhibitors like Dasatinib and Bosutinib reveals both shared and distinct target landscapes. While both are highly effective against their primary targets, BCR-ABL and Src family kinases, their off-target profiles differ significantly. Dasatinib exhibits broader activity against receptor tyrosine kinases such as c-KIT and PDGFRβ, which may contribute to some of its observed side effects.[1] In contrast, Bosutinib demonstrates a more selective profile in this regard.

This comparative guide underscores the critical importance of comprehensive kinome scanning in drug development. A thorough understanding of a compound's selectivity is essential for predicting its therapeutic window, anticipating potential adverse effects, and identifying opportunities for new indications. The provided experimental protocols offer a foundation for researchers to conduct their own robust cross-reactivity studies.

References

In Vivo Validation of 2-Thiazolamine, 5-ethoxy- Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2-aminothiazole derivatives as anticancer agents is well-established, with several compounds from this class demonstrating significant preclinical and clinical activity. This guide provides a comparative analysis of the in vivo anticancer activity of compounds structurally related to "2-Thiazolamine, 5-ethoxy-", placing its potential into context with clinically relevant alternatives. Due to the limited publicly available in vivo data for "2-Thiazolamine, 5-ethoxy-", this guide focuses on prominent 2-aminothiazole-based drugs, Dasatinib and Alpelisib, as key comparators.

Comparative Analysis of In Vivo Anticancer Efficacy

The following table summarizes the in vivo anticancer activity of selected 2-aminothiazole derivatives and the clinically approved drug, Dasatinib, across various cancer models. This data highlights the therapeutic potential of this class of compounds.

Compound/DrugCancer TypeAnimal ModelCell LineDosing RegimenKey Efficacy ResultsReference
Dasatinib Acute Lymphoblastic Leukemia (TCF3-rearranged)Murine Xenograft (NOD/SCID/IL-2rgnull mice)Primary patient samplesNot specifiedSignificantly less leukemic peripheral blood chimerisms compared to vehicle control.[1]
Dasatinib Colorectal CancerPatient-Derived Xenograft (PDX)17 patient-derived explants50 mg/kg/day (once-daily) for 28 days2 out of 17 explants showed sensitivity (Tumor Growth Inhibition ≥ 50%).[2]
Dasatinib Thyroid CancerAthymic miceCal6212.5 mg/kg/day (IP injection) for 5 days/week for 3 weeksSignificant growth inhibitory effect on Cal62 thyroid cancer xenografts compared with vehicle-treated mice.[3]
Dasatinib Lung CancerPatient-Derived Xenograft (PDX) in SCID micePatient-derived tumors30 mg/kgSignificantly inhibited tumor growth.[1]
Dasatinib Bladder CancerOrthotopic XenograftRT112luc20 mg/kg (twice daily) for 25 daysReduction of xenograft size by 39% relative to untreated control.[4]
Alpelisib HER2+/PIK3CA mutant Breast CancerXenograftHCC1954Not specifiedGreatly delayed tumor growth of HCC1954 xenografts.[5]
Alpelisib ER+/HER2- Breast CancerXenograftMCF7 and HCC150030 mg/kg (with fulvestrant)Sustained tumor regression observed for over 45 days of treatment in models of acquired resistance to CDK-4/6 therapy.[6]
Compound A (2-aminothiazole derivative) Leukemia/LymphomaNude rat xenograftEol-1Not specifiedInhibited pRb phosphorylation and bromodeoxyuridine (BrdU) incorporation in the tumor.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for establishing and evaluating anticancer efficacy in xenograft models.

Human Tumor Xenograft Model Protocol (General)
  • Cell Culture: Human cancer cell lines (e.g., Cal62 for thyroid cancer, RT112luc for bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Husbandry: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are housed in a pathogen-free environment with sterile food and water.

  • Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a sterile medium or phosphate-buffered saline, often mixed with Matrigel, is subcutaneously or orthotopically injected into the flank or the organ of origin of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissue.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Implantation: Small fragments of the tumor are surgically implanted subcutaneously into immunocompromised mice.

  • Tumor Propagation: Once the tumors grow to a sufficient size, they are excised and can be passaged into subsequent cohorts of mice for expansion.

  • Treatment and Evaluation: Similar to cell line-derived xenograft models, once tumors are established, mice are randomized to treatment and control groups, and tumor growth and toxicity are monitored.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives often stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Dasatinib: Multi-Kinase Inhibition

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. Its anticancer effect is mediated by the blockade of these key signaling nodes.

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dasatinib Dasatinib RTK Receptor Tyrosine Kinases (c-KIT, PDGFR) Dasatinib->RTK BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases Dasatinib->SRC PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR_ABL->PI3K BCR_ABL->RAS STAT STAT BCR_ABL->STAT SRC->PI3K SRC->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases.

Alpelisib: PI3K Pathway Inhibition

Alpelisib is an alpha-specific PI3K inhibitor. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.[7][8][10][11][12]

Alpelisib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpelisib Alpelisib PI3K PI3Kα RTK Receptor Tyrosine Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Alpelisib AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Alpelisib inhibits the PI3Kα isoform.

CDK4/6 Inhibition Pathway

Many 2-aminothiazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are critical for cell cycle progression from the G1 to the S phase.[13][14][15]

CDK46_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDK46_Inhibitor 2-Aminothiazole CDK4/6 Inhibitor CDK46 CDK4/6 CyclinD Cyclin D CyclinD->CDK46 Rb Rb CDK46->Rb pRb p-Rb Rb->pRb CDK4/6 Inhibitor E2F E2F Rb->E2F pRb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Caption: CDK4/6 inhibitors block cell cycle progression.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & Characterization B In Vitro Screening (Cytotoxicity, Mechanism) A->B C Animal Model Selection (Xenograft, PDX) B->C D Tumor Implantation & Growth C->D E Treatment Administration (Compound vs. Vehicle vs. Standard of Care) D->E F Efficacy Assessment (Tumor Growth Inhibition, Survival) E->F G Toxicity Evaluation (Body Weight, Histopathology) F->G H Biomarker Analysis (Pharmacodynamics) F->H

Caption: Workflow for in vivo anticancer drug validation.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential synthetic routes to 2-Thiazolamine, 5-ethoxy-, a substituted aminothiazole with potential applications in medicinal chemistry. The comparison focuses on key metrics of synthetic efficiency, including reaction yields, conditions, and the nature of the starting materials.

Route 1: Synthesis via Bromination of Ethyl 3-Ethoxyacrylate and Cyclization with Thiourea

This route is adapted from a known procedure for the synthesis of a structurally similar compound, ethyl 2-aminothiazole-5-carboxylate. It involves the bromination of a commercially available acrylic ester followed by a one-pot cyclization with thiourea.

Experimental Protocol

Step 1: Bromination of Ethyl 3-Ethoxyacrylate

N-bromosuccinimide (1.1 equivalents) is slowly added to a solution of ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water at a temperature of -10 °C. The reaction mixture is then stirred at room temperature for one hour to ensure the completion of the bromination.

Step 2: Cyclization with Thiourea

To the solution from Step 1, thiourea (1 equivalent) is added. The reaction mixture is heated to 80 °C and maintained at this temperature for one hour. After completion, the solution is cooled to room temperature, and aqueous ammonia is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under a vacuum.

Data Presentation
ParameterValueReference
Starting Material Ethyl 3-ethoxyacrylateCommercially Available
Reagents N-bromosuccinimide, Thiourea, Dioxane, Water, AmmoniaReadily Available
Reaction Time ~3 hours[1]
Reaction Temperature -10 °C to 80 °C[1]
Overall Yield 70%[1]
Purification Filtration and washing[1]

Experimental Workflow

Route_1_Workflow Route 1: Synthesis via Bromination and Cyclization cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_workup Workup A Ethyl 3-ethoxyacrylate B N-bromosuccinimide Dioxane/Water, -10°C to RT C α-Bromo-β-ethoxyacrylate Intermediate B->C 1 hr D Thiourea 80°C C->D 1 hr E 2-Thiazolamine, 5-ethoxy- D->E F Cooling & NH3 addition E->F G Filtration & Washing F->G H Final Product G->H

Caption: Workflow for the synthesis of 2-Thiazolamine, 5-ethoxy- via Route 1.

Route 2: Hantzsch Thiazole Synthesis from 2-Bromo-3,3-diethoxypropanal

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[2][3][4] This proposed route utilizes a protected α-bromo-β-ethoxy aldehyde, which is expected to react with thiourea to form the desired 2-aminothiazole.

Experimental Protocol

Step 1: Synthesis of 3,3-Diethoxypropionaldehyde (Not explicitly found, but plausible)

This intermediate can potentially be synthesized from commercially available starting materials such as acrolein diethyl acetal through a series of steps. For the purpose of this comparison, we will assume the availability of a suitable precursor.

Step 2: Bromination of 3,3-Diethoxypropionaldehyde

3,3-Diethoxypropionaldehyde is treated with a brominating agent such as bromine in a suitable solvent like chloroform. The reaction is typically carried out at low temperatures to control selectivity.

Step 3: Cyclization with Thiourea

The resulting 2-bromo-3,3-diethoxypropanal is then reacted with thiourea in a solvent like ethanol. The mixture is heated to reflux to facilitate the cyclization and formation of the thiazole ring. An acidic workup would be required to hydrolyze the acetal and yield the final product.

Data Presentation
ParameterValueReference
Starting Material 3,3-Diethoxypropionaldehyde (or precursor)Synthesis Required
Reagents Bromine, Thiourea, EthanolReadily Available
Reaction Time Multi-step, variable[2][3][4]
Reaction Temperature 0 °C to reflux[2][3][4]
Overall Yield Estimated to be moderate(Based on similar reactions)
Purification Extraction and Chromatography(Likely required)

Logical Relationship Diagram

Route_2_Logic Route 2: Hantzsch Synthesis Logic A Acrolein Diethyl Acetal (Starting Material Precursor) B Synthesis of 3,3-Diethoxypropionaldehyde A->B Plausible but not detailed C Bromination (e.g., Br2, CHCl3) B->C D 2-Bromo-3,3-diethoxypropanal C->D E Cyclization with Thiourea (Ethanol, Reflux) D->E F 2-Thiazolamine, 5-ethoxy- E->F

Caption: Logical flow for the proposed Hantzsch synthesis of 2-Thiazolamine, 5-ethoxy-.

Comparison of Synthetic Efficiency

FeatureRoute 1: Bromination of Ethyl 3-EthoxyacrylateRoute 2: Hantzsch Synthesis
Starting Material Accessibility High (Commercially available)Low (Requires synthesis of a key intermediate)
Number of Steps 2 (One-pot)3 or more
Overall Yield High (70% reported for analogue)[1]Moderate (Estimated)
Reaction Conditions Well-defined, moderate temperaturesRequires low temperatures for bromination and reflux for cyclization
Purification Simple filtrationLikely requires chromatography
Scalability Appears to be scalablePotentially more complex to scale up due to multiple steps

Conclusion

Based on the available data for analogous reactions, Route 1 appears to be the more efficient synthetic strategy for obtaining 2-Thiazolamine, 5-ethoxy-. The key advantages of Route 1 are the use of a commercially available starting material, a one-pot procedure which simplifies the workflow, and a higher reported yield for a closely related product.[1] The purification process is also significantly simpler, relying on precipitation and filtration.

Route 2, while based on the robust and well-established Hantzsch synthesis, suffers from the current lack of a readily available and suitable α-halo-β-ethoxy carbonyl precursor. The necessity of synthesizing this intermediate adds to the number of steps, likely reducing the overall yield and increasing the complexity of the process.

For researchers aiming to synthesize 2-Thiazolamine, 5-ethoxy-, optimizing the conditions for the direct reaction of a brominated ethoxyacryl derivative with thiourea, as outlined in Route 1, is the most promising approach. Further experimental validation is recommended to confirm the yield and purity of the final product.

References

Spectroscopic Analysis for Structural Confirmation of 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Spectroscopic Techniques in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of the novel compound 2-Thiazolamine, 5-ethoxy-.

This document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols and presents a comparative analysis of predicted spectroscopic data for the target compound alongside experimental data from structurally related analogs. This approach provides a robust framework for the confirmation of the chemical structure of 2-Thiazolamine, 5-ethoxy- and similar novel chemical entities.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Thiazolamine, 5-ethoxy-, and compare it with the experimental data available for structurally similar compounds: 2-Aminothiazole[1][2][3][4], 2-Amino-5-methylthiazole[5][6][7], and 2-Amino-5-nitrothiazole[8][9]. These comparisons are instrumental in predicting the spectral features of the target compound and will serve as a benchmark for the analysis of experimentally acquired data.

Table 1: ¹H NMR Chemical Shift (δ) Comparison (Predicted vs. Experimental)

Proton Environment Predicted δ (ppm) for 2-Thiazolamine, 5-ethoxy- Experimental δ (ppm) for 2-Aminothiazole[2][3] Experimental δ (ppm) for 2-Amino-5-methylthiazole[5] Experimental δ (ppm) for 2-Amino-5-nitrothiazole[9]
-NH₂5.0 - 7.0 (broad s)~6.86Not specifiedNot specified
Thiazole C4-H6.5 - 7.0 (s)6.53 (d), 6.93 (d)~6.7 (s)~8.3 (s)
-O-CH₂-CH₃3.9 - 4.2 (q)N/AN/AN/A
-O-CH₂-CH₃1.3 - 1.5 (t)N/AN/AN/A

Table 2: ¹³C NMR Chemical Shift (δ) Comparison (Predicted vs. Experimental)

Carbon Environment Predicted δ (ppm) for 2-Thiazolamine, 5-ethoxy- Experimental δ (ppm) for 2-Aminothiazole[2] Experimental δ (ppm) for 2-Amino-5-methylthiazole[7] Experimental δ (ppm) for 2-Amino-5-nitrothiazole[8]
Thiazole C2 (-NH₂)165 - 170~168~167~170
Thiazole C4110 - 115~108~112~130
Thiazole C5 (-OEt)145 - 150~139~125~148
-O-CH₂-CH₃65 - 70N/AN/AN/A
-O-CH₂-CH₃14 - 16N/AN/AN/A

Table 3: Key IR Absorption Frequencies (ν) Comparison (Predicted vs. Experimental)

Functional Group Predicted ν (cm⁻¹) for 2-Thiazolamine, 5-ethoxy- Experimental ν (cm⁻¹) for 2-Amino-5-methylthiazole[6]
N-H Stretch (Amine)3300 - 3500~3420, ~3300
C-H Stretch (Aromatic/Alkene)3000 - 3100~3080
C-H Stretch (Aliphatic)2850 - 3000~2920
C=N Stretch (Thiazole)1620 - 1650~1630
C-O Stretch (Ether)1000 - 1300N/A

Table 4: Mass Spectrometry (MS) Fragmentation Comparison (Predicted vs. Experimental)

Ion Predicted m/z for 2-Thiazolamine, 5-ethoxy- Experimental m/z for 2-Aminothiazole[4] Experimental m/z for 2-Amino-5-methylthiazole[5][6] Experimental m/z for Thiazole, 5-ethoxy-[10]
[M]⁺144100114129
[M-CH₃]⁺129N/A99114
[M-C₂H₄]⁺116N/AN/A101
[M-OC₂H₅]⁺99N/AN/A84

Experimental Protocols

To experimentally verify the structure of 2-Thiazolamine, 5-ethoxy-, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to assign protons to their respective environments.

    • Assign the peaks in the ¹³C NMR spectrum to the different carbon atoms in the molecule based on their chemical shifts.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the key functional groups, such as N-H (amine), C-H (aromatic and aliphatic), C=N (thiazole ring), and C-O (ethoxy group) stretches.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation:

    • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of 2-Thiazolamine, 5-ethoxy-.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-Thiazolamine, 5-ethoxy- NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of 2-Thiazolamine, 5-ethoxy-.

References

Benchmarking the Antimicrobial Spectrum of 2-Thiazolamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole derivatives, particularly those containing the 2-aminothiazole scaffold, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of 2-thiazolamine derivatives, with a focus on providing a benchmark for the evaluation of compounds such as "2-Thiazolamine, 5-ethoxy-" and its analogs. The data presented is compiled from various studies on structurally related compounds to offer a substantive reference for further research and development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. While specific data for "2-Thiazolamine, 5-ethoxy-" is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 2-aminothiazole derivatives against various bacterial and fungal strains. This comparative data highlights the potential antimicrobial spectrum and allows for the benchmarking of novel derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives (in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Series 1: 4-Aryl-2-aminothiazoles
2-Amino-4-phenylthiazole>100>100>100>100>100>100[4]
2-Amino-4-(4-chlorophenyl)thiazole16326412864128[4]
2-Amino-4-(4-methoxyphenyl)thiazole3264128>256128>256[4]
Series 2: 5-Substituted-2-aminothiazoles
2-Amino-5-benzoylthiazole502510020050100[5]
2-Amino-5-(4-chlorobenzoyl)thiazole2512.5501002550[5]
Series 3: N-Substituted-2-aminothiazoles
N-(Thiazol-2-yl)acetamide>100>100>100>100>100>100[3]
2-(Piperazin-1-yl)thiazole derivative4-8---[2]
Reference Antibiotics
Ampicillin0.50.254>128--[4][5]
Ciprofloxacin0.250.1250.060.5--
Fluconazole----18

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial spectrum of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth directly in the 96-well plates.

  • The standardized microbial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solutions of known concentration

  • Microorganism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Reference antibiotic disks

Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Sterile paper disks are impregnated with a known concentration of the test compound and placed onto the agar surface.

  • Reference antibiotic disks are also placed on the plate as controls.

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial spectrum of novel chemical compounds.

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Spectrum & Safety Evaluation A Synthesis of 2-Thiazolamine Derivatives B Purification & Structural Elucidation (NMR, MS) A->B C Disk Diffusion Assay (Qualitative) B->C D Selection of Active Compounds C->D E Broth Microdilution (MIC Determination) D->E F Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E->F G Testing against a Broad Panel of Pathogens F->G H Cytotoxicity Assays (e.g., against human cell lines) G->H I Lead Compound H->I Lead Compound Identification

Caption: Workflow for antimicrobial drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling 2-Thiazolamine, 5-ethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 2-Thiazolamine, 5-ethoxy-. The following procedures are based on best practices for handling similar thiazolamine derivatives and are intended to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

When handling 2-Thiazolamine, 5-ethoxy-, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or clothing.[1]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced.[1]NIOSH (US) or EN 149 (EU) approved respirator.

Handling and Storage

Proper handling and storage are critical to maintaining the stability of 2-Thiazolamine, 5-ethoxy- and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For large spills, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

Disposal Plan

All waste materials containing 2-Thiazolamine, 5-ethoxy- must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of it down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated, sealed container for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for safely handling 2-Thiazolamine, 5-ethoxy- from preparation to disposal.

Safe Handling Workflow for 2-Thiazolamine, 5-ethoxy- cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_setup->prep_weigh handle_exp Perform Experimental Procedure prep_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste (Following Regulations) cleanup_waste->cleanup_disposal cleanup_ppe Doff and Dispose of PPE Properly cleanup_disposal->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.